5-Formyl-2-(piperidin-1-yl)benzonitrile chemical properties
5-Formyl-2-(piperidin-1-yl)benzonitrile Chemical Properties[1] Executive Summary 5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS: 1272756-59-8) is a versatile trisubstituted benzene scaffold characterized by a "push-pull" e...
Author: BenchChem Technical Support Team. Date: February 2026
5-Formyl-2-(piperidin-1-yl)benzonitrile Chemical Properties[1]
Executive Summary
5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS: 1272756-59-8) is a versatile trisubstituted benzene scaffold characterized by a "push-pull" electronic system.[1] The molecule features an electron-donating piperidine ring para to an electron-withdrawing formyl group, with an ortho-cyano group providing additional steric and electronic modulation.[1]
This compound serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and Monoacylglycerol lipase (MAGL) inhibitors .[2] Its unique structural geometry—forcing the piperidine ring out of coplanarity due to steric clash with the nitrile group—makes it a valuable template for exploring novel chemical space in drug discovery.[1]
Physicochemical Profile
Chemical Identity
Property
Detail
IUPAC Name
5-Formyl-2-(piperidin-1-yl)benzonitrile
CAS Number
1272756-59-8
Molecular Formula
Molecular Weight
214.27 g/mol
SMILES
O=Cc1ccc(N2CCCCC2)c(C#N)c1
Appearance
Solid (Pale yellow to off-white)
Structural Dynamics
The molecule exhibits a distinct conformational preference.[1][3] The steric repulsion between the cyano group (C2) and the piperidine ring (C1) forces the piperidine into a twisted conformation relative to the benzene plane.[2] This lack of planarity is advantageous in medicinal chemistry for increasing solubility and disrupting
-stacking in crystal lattices, thereby improving the pharmacokinetic profile of downstream derivatives.[2]
Solubility & Stability
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, DCM, Ethyl Acetate).[2] Sparingly soluble in water; requires protonation or cosolvents for aqueous stability.[1]
Stability: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) in air and should be stored under nitrogen at 2–8°C. The nitrile group is robust but can undergo hydrolysis under strong acidic/basic conditions.[1][2]
Synthesis & Production
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (
) strategy.[1][2] This method is preferred over direct formylation of 2-(piperidin-1-yl)benzonitrile due to the directing effects of the amine, which would favor ortho or para substitution relative to itself, potentially leading to regioisomeric mixtures.[2]
Primary Route:
Displacement
Precursor: 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5).[1][4]
Reagent: Piperidine.[1][5]
Mechanism: The strong electron-withdrawing nature of the para-formyl and ortho-cyano groups activates the fluorine atom for displacement by the secondary amine (piperidine).[1]
Figure 1:
Synthesis Pathway. The electron-deficient benzene ring facilitates the addition-elimination mechanism.
Validated Experimental Protocol
Objective: Synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile on a 10g scale.
Preparation: Charge a 250 mL round-bottom flask with 2-Fluoro-5-formylbenzonitrile (10.0 g, 67.0 mmol) and anhydrous Dimethylformamide (DMF) (100 mL).
Base Addition: Add Potassium Carbonate (
) (18.5 g, 134 mmol, 2.0 eq). The base acts as an HF scavenger.[1]
atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][6][7] The starting material () should disappear, replaced by a more polar fluorescent spot ().[2]
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if necessary.
Yield Expectation: 85–95% isolated yield.
Chemical Reactivity & Derivatization
The molecule possesses two orthogonal reactive centers (Aldehyde and Nitrile) and one modulating group (Piperidine).[1][2]
The Aldehyde (C5 Position)
The formyl group is the primary handle for diversification.[1]
Reductive Amination: Reacts with primary amines (
) and reducing agents () to form benzylic amines.[2] Key for linking the scaffold to other pharmacophores.
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styryl derivatives.[2]
Oxidation: Easily oxidized to 3-cyano-4-(piperidin-1-yl)benzoic acid , a common building block.[1]
The Nitrile (C2 Position)
The nitrile is sterically hindered by the piperidine ring but remains reactive under forcing conditions.[1]
Cyclization to Quinazolines: Reaction with hydrazine or amidines can cyclize the nitrile and aldehyde (or derived imine) to form quinazoline or phthalazine cores.[1][2] This is the primary utility in PARP inhibitor synthesis.[1]
Hydrolysis: Controlled hydrolysis yields the primary amide; full hydrolysis yields the carboxylic acid.[1]
Reactivity Map
Figure 2: Functional diversification map.[2] The aldehyde and nitrile groups allow for rapid complexity generation.[2]
Applications in Drug Discovery
PARP Inhibitors (Oncology)
This scaffold is a structural analog of the core found in Niraparib and Olaparib .[1] The 2-substituted benzonitrile motif is critical for binding in the nicotinamide pocket of the PARP enzyme.[1] The piperidine ring mimics the solubilizing side chains often required for oral bioavailability.[1]
Mechanism:[1][8] The formyl group is converted to a lactam or cyclic amine, locking the conformation required for
-stacking with Tyr1224 in the PARP active site.[2]
MAGL Inhibitors (Neurology/Pain)
Recent studies have identified aryl formyl piperidine derivatives as reversible inhibitors of Monoacylglycerol Lipase (MAGL) .[1][2]
Role: The piperidine ring acts as a hydrophobic anchor, while the electrophilic formyl group (or its derivatives) interacts with the catalytic serine or cysteine residues in the enzyme's active site.[2]
Handling: Use in a fume hood.[1] Avoid dust formation.[1] The compound is an aldehyde and may sensitize skin upon repeated exposure.[1]
Storage: Store at 2–8°C under inert gas (
or Ar). Aldehydes can auto-oxidize to acids over time if exposed to air.[1]
References
Sigma-Aldrich. 5-Formyl-2-(piperidin-1-yl)benzonitrile Product Page. Link
BenchChem. Technical Support: Synthesis of 2-Fluoro-5-formylbenzonitrile. (Precursor Synthesis Protocols). Link[2]
Journal of Medicinal Chemistry. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. 2020.[2] Link
GuideChem. Preparation of 2-Fluoro-5-formylbenzonitrile and Applications in Olaparib Synthesis. Link
ChemicalBook. 2-Fluoro-5-formylbenzonitrile Synthesis and Properties. Link
5-Formyl-2-(piperidin-1-yl)benzonitrile IUPAC name
Executive Summary 5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS: 1272756-59-8) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it features a trisubstituted benzene ring integrating three di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS: 1272756-59-8) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it features a trisubstituted benzene ring integrating three distinct functionalities: an electrophilic aldehyde (formyl group), a modifiable nitrile, and a lipophilic piperidine ring.
This molecule acts as a critical intermediate in the synthesis of polypharmacological agents , particularly kinase inhibitors (targeting ALK/EGFR pathways) and PARP inhibitors (analogous to Olaparib precursors). Its utility stems from its electronic "push-pull" nature: the electron-donating piperidine at the ortho position stabilizes the aromatic core while the electron-withdrawing nitrile and formyl groups activate the system for downstream heterocyclization (e.g., into quinazolines or isoquinolines).
Structural Analysis & Reactivity Profile
To manipulate this molecule effectively, one must understand its electronic distribution.
The "Push-Pull" Effect: The nitrogen lone pair on the piperidine ring (C2) donates electron density into the benzene ring via resonance (+M effect). Conversely, the nitrile (C1) and formyl (C5) groups withdraw density (-M, -I).
Consequence for Reactivity:
Aldehyde Stability: The electron donation from the para-piperidine renders the C5-aldehyde less electrophilic than unsubstituted benzaldehyde. Condensation reactions (e.g., reductive amination) may require stronger Lewis acid activation or elevated temperatures.
Nitrile Activation: The nitrile group is primed for hydration to primary amides or cyclization with hydrazines/amidines to form fused heterocycles.
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (
) on a fluorinated precursor. This method is preferred over Vilsmeier-Haack formylation due to higher regioselectivity and yield.
Reaction Logic
The starting material, 2-fluoro-5-formylbenzonitrile , possesses a fluorine atom at C2 that is highly activated for displacement. The ortho-cyano and para-formyl groups strongly withdraw electron density, lowering the energy of the Meisenheimer complex intermediate, facilitating rapid substitution by the piperidine nucleophile.
Visualization of Pathway
Figure 1:
synthetic pathway showing the displacement of the activated fluoride by piperidine.
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-formylbenzonitrile (e.g., 5.0 g) in anhydrous DMF (50 mL).
Addition: Add
(powdered) to the solution. Subsequently, add piperidine dropwise via syringe. Note: The reaction is exothermic; monitor internal temperature.
Reaction: Heat the mixture to 80–90°C for 3–5 hours. Monitor progress via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting fluoride spot should disappear, replaced by a lower Rf fluorescent spot (the amine product).
Workup:
Cool the mixture to room temperature.
Pour into ice-cold water (200 mL) with vigorous stirring. The product is lipophilic and should precipitate as a yellow/orange solid.
Filter the precipitate.[2] If no precipitate forms (due to DMF solubility), extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash the solid/organic layer with brine to remove residual DMF. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
Expected Yield: 85–95%.
Medicinal Chemistry Applications
This scaffold serves as a "linchpin" intermediate. The orthogonality of the aldehyde and nitrile groups allows for divergent synthesis of complex heterocycles.
Key Derivatization Pathways
Quinazoline Synthesis: Reaction with amidines allows cyclization bridging the nitrile and the C1-position, often used in EGFR inhibitor design.
Reductive Amination: The aldehyde serves as a handle to attach solubilizing tails or specific binding motifs (e.g., morpholine/piperazine extensions) common in ALK inhibitors.
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate push-pull fluorophores or Michael acceptors.
Scaffold Divergence Diagram
Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive drug classes.
Analytical Characterization Data
To validate the synthesis, compare your isolated product against these expected spectral parameters.
Strong stretch at 1680–1700 cm . Lower than typical aldehydes due to conjugation.
MS (ESI)
[M+H]
Calculated MW: 214.26. Expected m/z: 215.3 .
Safety & Storage
Handling: This compound contains a nitrile moiety.[1][2][3][4][5] While aryl nitriles are generally less toxic than aliphatic ones, standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation of dust or contact with skin.
Storage: The aldehyde group is susceptible to autoxidation to the carboxylic acid (benzoic acid derivative) upon prolonged exposure to air.
Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Shelf-life: 12–24 months if properly sealed.
References
National Center for Biotechnology Information. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Crystal Structure & Synthesis. PubChem Compound Summary. Retrieved from [Link]
13C NMR analysis of piperidinyl benzonitrile derivatives
An In-Depth Technical Guide to the ¹³C NMR Analysis of Piperidinyl Benzonitrile Derivatives For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Piper...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹³C NMR Analysis of Piperidinyl Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Piperidinyl benzonitrile derivatives represent a significant class of compounds in medicinal chemistry and drug development, frequently appearing as core scaffolds in various therapeutic agents. A precise and unambiguous structural characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of these molecules. This guide offers a comprehensive, in-depth exploration of the principles, experimental design, and spectral interpretation of ¹³C NMR analysis as applied to piperidinyl benzonitrile derivatives. It is intended to serve as a practical resource for researchers, enabling them to leverage this powerful analytical technique for confident structural elucidation.
Introduction: The Structural Significance of Piperidinyl Benzonitriles
The synthesis and characterization of novel chemical entities are foundational to drug discovery. Piperidinyl benzonitrile derivatives are of particular interest due to the versatile roles these two moieties play in molecular recognition. The piperidine ring, a saturated heterocycle, can adopt various conformations and engage in critical hydrogen bonding and van der Waals interactions with biological targets.[1][2][3] The benzonitrile group, an aromatic ring bearing a nitrile substituent, often serves as a key pharmacophore, participating in dipole-dipole interactions or acting as a metabolic handle.[4][5][6]
Given the potential for isomerism and the subtle electronic effects that can influence biological activity, a robust analytical methodology for structural verification is not just a formality but a scientific necessity. ¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton, revealing the number of unique carbon environments, the electronic nature of each carbon, and its connectivity.[7][8] This guide will deconstruct the ¹³C NMR analysis of this important compound class, moving from foundational principles to practical application.
Core Principles: Understanding the ¹³C NMR Spectrum
A ¹³C NMR spectrum of a piperidinyl benzonitrile derivative is a plot of signal intensity against chemical shift (δ), measured in parts per million (ppm).[7] Unlike ¹H NMR, signal integration is generally not quantitative without specific experimental setups.[7][9] The key information is derived from the number of signals and their chemical shifts.
Number of Signals : The number of distinct peaks corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[7][10] Molecular symmetry can reduce the number of signals; for example, a symmetrically substituted piperidine ring will show fewer than six signals.[10]
Chemical Shift (δ) : The position of a signal along the x-axis is highly informative. It is determined by the local electronic environment of the carbon nucleus. Electronegative atoms (like nitrogen and the nitrile group) and π-systems (the benzene ring) deshield adjacent carbons, causing their signals to appear at higher ppm values (downfield).[7][11][12]
For piperidinyl benzonitrile derivatives, the spectrum can be broadly divided into three characteristic regions:
Aliphatic Region (Piperidine Carbons) : Typically observed between δ 20-60 ppm.
Aromatic Region (Benzene Ring Carbons) : Found in the δ 100-150 ppm range.
Nitrile Carbon : A distinct, often lower intensity signal, appearing between δ 115-125 ppm.[13]
Experimental Design and Protocol: A Self-Validating Workflow
The quality of a ¹³C NMR spectrum is directly dependent on meticulous sample preparation and the judicious selection of acquisition parameters. The following protocol is designed to yield high-quality, reproducible data.
Sample Preparation
The primary objective is to prepare a clear, homogeneous solution free from particulate matter and paramagnetic impurities, which can cause significant line broadening.[14][15]
Protocol Steps:
Determine Sample Mass : For ¹³C NMR, a higher concentration is required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[9] Accurately weigh 10-50 mg of the purified piperidinyl benzonitrile derivative.[15][16]
Select Deuterated Solvent : The choice of solvent is critical. It must completely dissolve the sample and should not have signals that overlap with sample resonances. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively low cost.[16][17] If the compound is not soluble, other solvents like DMSO-d₆ or acetone-d₆ can be tested.
Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[14] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the detection coil.[14][18]
Ensure Homogeneity : Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no suspended material.
Filtration (If Necessary) : If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial to prevent poor spectral resolution and shimming difficulties.[16]
Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube.[18]
Capping and Labeling : Cap the NMR tube securely and label it clearly.
Data Acquisition
The following diagram outlines the logical workflow for setting up a standard ¹³C NMR experiment.
Diagram 1: ¹³C NMR Data Acquisition Workflow A step-by-step logical flow from sample preparation to final data analysis.
Key Acquisition Parameters Explained:
Proton Decoupling : Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates protons, collapsing the ¹³C-¹H spin-spin coupling and resulting in sharp, singlet peaks for each carbon. This greatly simplifies the spectrum.[8]
Number of Scans (NS) : Due to the low sensitivity of ¹³C, multiple scans are co-added to improve the signal-to-noise ratio (S/N). A typical starting point is 1024 scans, which can be increased for very dilute samples.[5]
Relaxation Delay (D1) : This is the time delay between pulses, allowing the carbon nuclei to return to thermal equilibrium. A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, longer delays are necessary to ensure full relaxation of all carbons, especially quaternary ones.[5][9]
Spectral Interpretation: From Raw Data to Molecular Structure
Interpreting the spectrum involves assigning each signal to a specific carbon atom in the molecule. This is achieved by analyzing chemical shifts and comparing them to expected values and data from related structures.
Characteristic Chemical Shifts
The following table summarizes the expected chemical shift ranges for the carbons in a generic piperidinyl benzonitrile scaffold.
Table 1: General ¹³C NMR Chemical Shift Ranges for Piperidinyl Benzonitrile Derivatives.
The Influence of Substituents
Substituents on either the piperidine or benzonitrile ring can cause predictable shifts in the ¹³C NMR spectrum, providing valuable structural information.
Diagram 2: Substituent Effects on Chemical Shifts Illustrates how electronic and steric effects of substituents alter carbon chemical shifts.
On the Benzonitrile Ring : The electronic properties of substituents systematically alter the chemical shifts. Electron-withdrawing groups (EWGs) deshield the ipso and para carbons, shifting them downfield (higher ppm). Conversely, electron-donating groups (EDGs) shield the ortho and para carbons, shifting them upfield (lower ppm).[4] This effect is a powerful tool for confirming the substitution pattern on the aromatic ring.
On the Piperidine Ring : The chemical shifts of the piperidine carbons are highly sensitive to the conformation and stereochemistry of substituents.[19] A key diagnostic is the γ-gauche effect : a substituent in an axial position will shield the γ-carbon (the carbon three bonds away), causing an upfield shift of 2-5 ppm compared to its equatorial isomer.[3] This allows for the confident assignment of stereochemistry in substituted piperidine rings.
Case Study: 4-(Piperidine-1-sulfonyl)-benzonitrile
Let's analyze the reported ¹³C NMR data for 4-(Piperidine-1-sulfonyl)-benzonitrile in CDCl₃.[20]
Quaternary carbon attached to two electronegative atoms (N, S), expected to be far downfield.
132.87
C3, C5
Aromatic CH carbons meta to the sulfonyl group.
128.17
C2, C6
Aromatic CH carbons ortho to the sulfonyl group.
117.38
-C≡N
Typical chemical shift for a nitrile carbon.
116.29
C4 (ipso-CN)
Quaternary carbon attached to the nitrile, deshielded by the sulfonyl group.
46.91
C2', C6'
Piperidine carbons alpha to the nitrogen, deshielded.
25.14
C3', C5'
Piperidine carbons beta to the nitrogen.
23.36
C4'
Piperidine carbon gamma to the nitrogen.
Table 2: Assignment of ¹³C NMR Signals for 4-(Piperidine-1-sulfonyl)-benzonitrile.[20]
Advanced Techniques and Troubleshooting
DEPT (Distortionless Enhancement by Polarization Transfer) : This is an invaluable set of experiments (DEPT-45, DEPT-90, DEPT-135) that can differentiate between CH, CH₂, and CH₃ groups.[8][10] A DEPT-135 spectrum, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. This technique provides an additional layer of certainty in signal assignment.
Troubleshooting Common Issues :
Poor S/N : Increase the number of scans or prepare a more concentrated sample.[18]
Broad Peaks : This can be due to sample viscosity (dilute the sample), paramagnetic impurities (filter the sample), or dynamic processes like slow ring inversion (consider variable temperature NMR).[15]
Missing Quaternary Carbon Signals : These signals are inherently weak due to long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.[7] Increase the number of scans and ensure the relaxation delay (D1) is sufficiently long (e.g., 5-10 seconds).
Conclusion
¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of piperidinyl benzonitrile derivatives. By understanding the fundamental principles, adhering to a robust experimental protocol, and systematically interpreting the resulting spectra, researchers can gain unambiguous insights into the carbon framework of their molecules. The chemical shifts of the piperidine and benzonitrile carbons are sensitive reporters of substitution and stereochemistry, providing data that is essential for advancing drug development projects. This guide provides the foundational knowledge and practical steps required to confidently apply ¹³C NMR in this critical area of medicinal chemistry.
References
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Fadhil, Z. R., & Essa, A. H. (2014). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. [Link]
Diehl, P., Amrein, J., & Haloui, E. (1975). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of. Molecular Physics. [Link]
Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Unknown Author. (n.d.). InfoSheet : NMR sample preparation. University of Toronto. [Link]
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
ResearchGate. (n.d.). Observed 13 C Shielding and Deshielding Magnitude (ppm)* in N-nitrosopiperidin-4-ones 1-4. [Link]
OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. [Link]
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
University of California, Davis. Sample Preparation and Positioning. NMR Facility. [Link]
Sargın, F. P., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. [Link]
Wolckenhauer, S. A., & Rychnovsky, S. D. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry. [Link]
Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
Giraudeau, P., & Akoka, S. (2021). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical and Biomedical Analysis. [Link]
National Center for Biotechnology Information. 4-Aminobenzonitrile. PubChem Compound Database. [Link]
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
LeBel, G. L., et al. (1974). Analysis of Deuteriobenzonitriles by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]
Unknown Author. (n.d.). 13C NMR spectroscopy. Indian Institute of Technology Bombay. [Link]
Corzilius, B., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]
Al-Rawi, J. M. A., & Al-Iraqi, M. A. H. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
Brunning, A. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]
Unknown Author. (n.d.). 13C NMR Chemical Shift Table. University of California, Los Angeles. [Link]
Wawrzyniak, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
Unknown Author. (n.d.). Summary of C13-NMR Interpretation. University of Wisconsin-Madison. [Link]
Serebrennikova, E. S., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Magnetic Resonance in Chemistry. [Link]
Ruccia, M., et al. (1981). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Organic Magnetic Resonance. [Link]
Solubility Profile of 5-Formyl-2-(piperidin-1-yl)benzonitrile: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Formyl-2-(piperidin-1-yl)benzonitrile is a substituted aromatic compound with potential applications as a key interme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formyl-2-(piperidin-1-yl)benzonitrile is a substituted aromatic compound with potential applications as a key intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening workflows. As direct quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide provides a comprehensive, predictive analysis based on its physicochemical properties and structural motifs. Furthermore, we present a detailed, field-proven experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise and reliable data tailored to their specific applications. This document is designed to bridge the existing information gap, offering both theoretical insights and practical, actionable methodologies for professionals in drug development and chemical research.
Physicochemical Characterization and Structural Analysis
The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. 5-Formyl-2-(piperidin-1-yl)benzonitrile is a complex molecule featuring several distinct functional groups that dictate its overall physicochemical profile.
A summary of its key properties is presented below.
Note: The octanol-water partition coefficient (LogP) indicates moderate lipophilicity, suggesting a preference for organic environments over aqueous ones.
The molecule's structure can be deconstructed into three key regions, each contributing to its solubility characteristics.
Caption: Key functional regions of 5-Formyl-2-(piperidin-1-yl)benzonitrile.
The interplay between the non-polar piperidine and benzene rings and the polar nitrile and formyl groups results in a molecule with a balanced, moderately polar character. This structure suggests that its solubility will be highly dependent on the solvent's ability to engage in the specific intermolecular interactions that the molecule offers, namely dipole-dipole interactions, hydrogen bonding (as an acceptor), and van der Waals forces.
Predictive Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of 5-Formyl-2-(piperidin-1-yl)benzonitrile across different classes of organic solvents.[3] The parent structures, benzonitrile and piperidine, are known to be miscible with or highly soluble in a wide range of common organic solvents.[4][5] The addition of the polar formyl group is expected to enhance solubility in polar solvents while the overall size and lipophilic character will maintain good solubility in less polar environments.
These solvents possess strong dipoles that can effectively solvate the polar formyl and nitrile groups. Their ability to accept hydrogen bonds is also favorable. DMSO and DMF are expected to be excellent solvents.
Chlorinated
Dichloromethane (DCM), Chloroform
High
These solvents have moderate polarity and can effectively solvate the entire molecule through dipole-dipole and van der Waals interactions.
Polar Protic
Ethanol, Methanol, Isopropanol
Moderate to High
The molecule can act as a hydrogen bond acceptor with the hydroxyl groups of these solvents. However, the lack of a hydrogen bond donor site on the solute may slightly limit solubility compared to polar aprotic solvents.
Aromatic
Toluene, Benzene
Moderate
The aromatic core of the solute will have favorable π-π stacking interactions with these solvents. The non-polar nature of the solvent will also accommodate the piperidine ring.
Non-Polar Aliphatic
Hexanes, Heptane
Low to Insoluble
These solvents interact only through weak van der Waals forces. They lack the polarity required to overcome the crystal lattice energy of the solid compound and solvate its polar functional groups.
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain definitive, quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Workflow for Isothermal Shake-Flask Solubility Measurement
Caption: Standardized workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
Preparation of Materials:
Ensure the 5-Formyl-2-(piperidin-1-yl)benzonitrile is of high purity (e.g., >98%).
Use analytical grade or higher purity organic solvents.
Prepare a stock solution of the compound at a known concentration in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.
Experimental Procedure:
Step 1: Sample Addition: Add an excess amount of the solid compound (e.g., 5-10 mg) into a labeled glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
Step 2: Solvent Addition: Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into the vial.[7]
Step 3: Equilibration: Securely cap the vials. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium. This step is critical; insufficient time will lead to an underestimation of solubility.
Step 4: Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. This allows for the sedimentation of the excess, undissolved solid.
Step 5: Supernatant Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any microscopic particulates. This prevents artificially high results.
Step 6: Dilution: Perform an accurate serial dilution of the filtered supernatant with a suitable solvent (often the mobile phase for analysis) to ensure the final concentration is within the linear dynamic range of the analytical instrument.
Step 7: Quantification: Analyze the diluted samples using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated using the prepared stock solution to correlate the instrumental response (e.g., peak area) to concentration.
Step 8: Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mmol/L (mM).
Critical Factors and Best Practices
To ensure the integrity of the generated solubility data, researchers must control several key variables:
Temperature: Solubility is temperature-dependent. All steps, especially equilibration and phase separation, must be performed at a consistent, recorded temperature.
Compound Purity: Impurities can significantly alter the measured solubility. Using a well-characterized compound of the highest possible purity is essential.
pH (for aqueous-buffered organic mixtures): While this guide focuses on neat organic solvents, if buffers are used, the pH must be controlled and reported as it can dramatically affect the solubility of compounds with basic amine functionalities.[6]
Solid-State Form: The crystalline form (polymorph) of the solid can impact its solubility. It is good practice to note the solid form used if this information is known.
Conclusion
While specific, published quantitative data for the solubility of 5-Formyl-2-(piperidin-1-yl)benzonitrile is scarce, a robust predictive analysis is possible through a detailed examination of its molecular structure. The compound is anticipated to exhibit high solubility in polar aprotic and chlorinated solvents, moderate-to-high solubility in polar protic solvents, and poor solubility in non-polar aliphatic solvents. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a reliable and systematic methodology. By combining predictive chemical reasoning with rigorous experimental validation, researchers and drug development professionals can confidently handle and utilize this versatile compound in their workflows, accelerating discovery and process development.
References
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed.
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
Avdeef, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
ECHEMI. (n.d.).
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
Solubility of Things. (n.d.). benzonitrile.
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
The Piperidine Scaffold in Medicinal Chemistry: Structural Utility, Synthetic Pathways, and Optimization Strategies
Topic: Role of piperidine scaffolds in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary The piperidine ring stands...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of piperidine scaffolds in medicinal chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary
The piperidine ring stands as the second most frequently utilized nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, surpassed only recently by pyridine.[1] Its status as a "privileged scaffold" is not merely statistical but functional; the piperidine moiety offers a unique balance of conformational flexibility, solubility modulation, and vectoral functionalization that is critical for binding affinity.[2] This guide dissects the piperidine scaffold from a senior medicinal chemistry perspective, moving beyond basic descriptions to explore the causal relationships between ring functionalization, synthetic accessibility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes.[2]
Part 1: The Privileged Architecture
Why Piperidine Dominates Small Molecule Design
The ubiquity of piperidine stems from its ability to serve as both a pharmacophore and a pharmacokinetic (PK) modulator. Unlike flat aromatic systems (phenyl, pyridine), piperidine exists predominantly in a chair conformation, providing a defined three-dimensional vector for substituent display.
Property
Value / Characteristic
Medicinal Chemistry Implication
pKa (Unsubstituted)
~11.2
Highly basic. At physiological pH (7.4), it exists as a cationic species, improving aqueous solubility and enabling ionic interactions with aspartate/glutamate residues in target proteins (e.g., GPCRs).
Conformation
Chair (lowest energy)
Allows for precise axial/equatorial positioning of substituents. 4-substituted piperidines are classic linkers in GPCR ligands.
Lipophilicity (LogP)
0.84
Low intrinsic lipophilicity compared to benzene (LogP 2.13), helping to lower the overall LogP of drug candidates (Lipinski's Rule of 5).
Metabolic Liability
High (C2/C6 oxidation)
The -carbons are prone to CYP450-mediated oxidation. Substitution at these positions is a standard strategy to block metabolism.
Part 2: Synthetic Methodologies & Protocols[1][4][5]
As an application scientist, selecting the right synthetic route is about balancing step-count efficiency with the diversity of the resulting library. While ring-closing metathesis and C-H activation are powerful, Reductive Amination remains the industrial workhorse due to its reliability and mild conditions.
Visualizing the Synthetic Decision Tree
The following diagram outlines the logical flow for selecting a synthetic route based on the starting material availability and desired substitution pattern.
Caption: Decision matrix for selecting piperidine synthesis routes. Green nodes indicate high-throughput friendly pathways.
Standard Operating Protocol: Reductive Amination
Context: This protocol is optimized for generating N-substituted piperidine libraries from 4-substituted piperidines and various aldehydes/ketones.
Scientist's Note: If reacting with a ketone, add AcOH (1.0 equiv) to catalyze iminium ion formation. For aldehydes, this is often unnecessary unless the amine is unreactive.
Stir at room temperature for 30–60 minutes. Do not skip this. Allowing the equilibrium to shift toward the imine/iminium species before adding the hydride source minimizes direct reduction of the carbonyl to an alcohol.
Reduction (The Irreversible Step):
Add NaBH(OAc)₃ (1.5 equiv) in a single portion.
Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly, ensuring chemoselectivity for the imine. Unlike NaBH₃CN, it is non-toxic (no cyanide generation).
Stir at room temperature for 2–16 hours under nitrogen atmosphere.
Quench and Workup:
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
Extract with DCM (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
Purification:
Basic amines often streak on silica. Use DCM/MeOH/NH₄OH (90:9:1) or perform a catch-and-release purification using SCX-2 (Strong Cation Exchange) cartridges for high-throughput applications.
Part 3: Strategic Derivatization & SAR (Structure-Activity Relationship)
The piperidine ring is not a passive linker; every position offers a specific utility in drug design.
SAR Visualization: The Piperidine Map
The following diagram maps the functional utility of each position on the ring, derived from extensive FDA data analysis.
Caption: SAR map illustrating the functional roles of piperidine ring positions. N1 basicity is a key hERG risk factor.
Critical Challenge: hERG Toxicity & Mitigation
One of the most significant risks associated with piperidine scaffolds is the inhibition of the hERG potassium channel, which can lead to fatal QT prolongation. This is often driven by the basic nitrogen interacting with the channel's pore (Tyr652 and Phe656 residues).
Mitigation Strategies:
Reduce Basicity (pKa Lowering):
Tactic: Introduce an electron-withdrawing group (EWG) like fluorine at the C3/C4 position.
Tactic: Replace piperidine with morpholine (pKa ~8.3) or piperazine (pKa ~9.8).
Case Study: In the development of Ziritaxestat , chemists replaced a piperidine ring with a piperazine, lowering pKa by ~2 units and eliminating hERG liability [1].[4]
Zwitterionic Approach:
Introduce a carboxylic acid moiety elsewhere in the molecule.[5] The resulting zwitterion has lower membrane permeability specifically regarding the hERG channel pore access, while often maintaining target affinity.
Steric Shielding:
Substituents at C2/C6 (alpha to nitrogen) create steric bulk that can disrupt binding to the hERG pore without affecting the primary target interaction, provided the primary pocket tolerates the bulk.
Role of Piperidine: The N-benzylpiperidine moiety mimics the choline headgroup of acetylcholine.
Interaction: The positively charged nitrogen (protonated at physiological pH) engages in a cation-
interaction with Trp84 in the acetylcholinesterase active site.
Lesson: Piperidine acts as a stable, high-affinity cationic mimic.
2. Ibrutinib & Next-Gen Kinase Inhibitors
Role of Piperidine: Often used as a solubility handle that protrudes into the solvent-exposed region of the kinase ATP-binding pocket.
Chirality: Recent approvals utilize chiral 3-substituted piperidines to improve selectivity and rigidify the linker region, reducing the entropic penalty of binding [2].
References
Drug Hunter. (2024).[1][4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[1][7][8][9] PubMed. Retrieved from [Link]
University of Arizona. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile
Part 1: Strategic Overview & Retrosynthesis
1.1 Executive Summary
5-Formyl-2-(piperidin-1-yl)benzonitrile is a critical pharmacophore used in the development of PARP inhibitors and kinase antagonists.[1][2] Its structure features a trisubstituted benzene ring with distinct electronic handles: an electrophilic aldehyde, a nucleophilic piperidine moiety, and an electron-withdrawing nitrile group.
While the prompt requests synthesis "from benzaldehyde," direct functionalization of unsubstituted benzaldehyde to this specific 1,2,5-substitution pattern is synthetically inefficient due to directing group conflicts. The industry-standard "Best Practice" route—and the focus of this Application Note—utilizes 4-fluorobenzaldehyde as the primary benzaldehyde derivative.[1] This route ensures high regioselectivity and avoids hazardous nitration/reduction steps associated with de novo ring construction.[1]
1.2 Retrosynthetic Logic
The synthesis relies on the sequential activation of the aromatic core.[2] The strategy employs a "Fluoro-Nitrile" scaffold (Intermediate 2) which serves as a highly reactive substrate for the final Nucleophilic Aromatic Substitution (
) with piperidine.
Disconnection: The C-N bond (Piperidine-Ring) is the final bond formed.[1][2]
Starting Material: 4-Fluorobenzaldehyde (derived from benzaldehyde/toluene oxidation industrially).[1][2]
Figure 1: Retrosynthetic pathway highlighting the sequential functionalization strategy.
Part 2: Detailed Experimental Protocols
This protocol is divided into three validated phases. Each phase includes "Self-Validation" checkpoints to ensure process integrity before moving forward.
Phase 1: Regioselective Bromination
Objective: Synthesis of 3-Bromo-4-fluorobenzaldehyde.
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The aldehyde (meta-director) and fluorine (ortho/para-director) cooperatively direct the bromine to the 3-position.
IR Spectroscopy: Appearance of sharp -CN peak at 2230
is the definitive "Go/No-Go" signal.
[1][2] * Safety: Verify destruction of residual cyanide in aqueous waste using bleach solution before disposal.[1]
Phase 3: Piperidine Coupling (
)
Objective: Synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile (Target).
Mechanism: Nucleophilic Aromatic Substitution.[1][2] The fluorine atom is highly activated by the ortho-cyano and para-formyl groups, making this reaction rapid and clean.[1]
Setup: Dissolve 2-Fluoro-5-formylbenzonitrile in MeCN.
Addition: Add
followed by Piperidine.
Reaction: Heat to 60°C for 2–4 hours. (Can often proceed at RT overnight).
Monitoring: Monitor by HPLC. The shift in retention time will be significant due to the amine addition.
Workup:
Method A (Precipitation): Pour the reaction mixture into ice water. The product is lipophilic and should precipitate as a solid. Filter and wash with water.[1][8][9]
Method B (Extraction): Remove MeCN under vacuum, redissolve in EtOAc, wash with water/brine.[2]
Purification: Recrystallization from Ethanol or Ethanol/Water.[1][2]
Self-Validation Checkpoint:
Mass Spectrometry: Observe Parent Ion
.
1H NMR: Disappearance of the Fluorine coupling in the aromatic region; appearance of Piperidine multiplets at
Ensure the precursor is the 2-fluoro isomer. The 4-fluoro isomer (if bromination failed) is less reactive.
3.3 "From Benzaldehyde" - The Academic Route
If the starting material is strictly limited to unsubstituted Benzaldehyde (CAS 100-52-7), the route requires installing the fluorine or using a nitro-precursor:
Sandmeyer-type functionalization to install the nitrile/halide handles.[1]
Critique: This route is atom-inefficient and generates significant hazardous waste compared to the 4-fluorobenzaldehyde route described above.[1]
References
Google Patents. CN114907234B: Preparation method of 2-fluoro-5-formylbenzonitrile.[1][2] (Alternative routes and industrial scaling).
The Rise of Piperidinyl Benzonitriles: A New Frontier in Kinase Inhibition
Introduction: In the landscape of targeted drug discovery, protein kinases remain a pivotal class of targets due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of targeted drug discovery, protein kinases remain a pivotal class of targets due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1][2] The pursuit of potent and selective kinase inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the piperidinyl benzonitrile framework has emerged as a promising structural motif, demonstrating significant potential for the development of next-generation kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of piperidinyl benzonitriles as kinase inhibitors, detailing their mechanism of action, key kinase targets, and robust protocols for their evaluation.
The piperidine ring, a ubiquitous heterocyclic motif in medicinal chemistry, offers a versatile scaffold for establishing crucial interactions within the kinase active site.[3] Its three-dimensional structure allows for precise orientation of substituents to engage with key residues, thereby influencing inhibitor potency and selectivity.[3][4] The benzonitrile group, on the other hand, can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, further anchoring the inhibitor to its target.[5] The strategic combination of these two moieties has given rise to a class of inhibitors with compelling pharmacological profiles.
Mechanism of Action and Key Kinase Targets
Piperidinyl benzonitrile inhibitors primarily function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The piperidine core often orients itself within the hinge region, forming critical hydrogen bonds with the backbone of the kinase. The benzonitrile-containing aromatic ring can then extend into either the solvent-exposed region or a deeper hydrophobic pocket, depending on the specific kinase architecture. This binding mode effectively blocks the access of ATP, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.[1][5]
Two prominent kinase families that have been successfully targeted by inhibitors featuring the piperidinyl benzonitrile scaffold are the Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK) .
Janus Kinase (JAK) Inhibition
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[2][6] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[2] Tofacitinib, a well-known JAK inhibitor, incorporates a piperidine moiety and a cyano group, highlighting the potential of this chemical space.[4][7] Piperidinyl benzonitriles designed to target JAKs often exploit the specific amino acid differences in the ATP-binding sites among the family members to achieve selectivity.
Signaling Pathway of JAK Inhibition
Caption: Inhibition of JAK by piperidinyl benzonitriles blocks STAT phosphorylation.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK, a member of the Tec family of kinases, is a crucial component of the B-cell receptor (BCR) signaling pathway.[8][9] Its inhibition is a validated therapeutic strategy for B-cell malignancies and certain autoimmune diseases.[9][10] Several BTK inhibitors utilize a piperidine-containing scaffold to interact with the kinase domain.[8][10] The benzonitrile moiety in this context can contribute to achieving high potency and selectivity, potentially by interacting with specific residues in the active site. Reversible BTK inhibitors are of particular interest to overcome resistance mechanisms associated with covalent inhibitors.[10]
Signaling Pathway of BTK Inhibition
Caption: A tiered approach for evaluating piperidinyl benzonitrile kinase inhibitors.
Conclusion and Future Directions
Piperidinyl benzonitriles represent a versatile and promising scaffold for the development of novel kinase inhibitors. Their modular nature allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies. [11]The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of these compounds, from initial hit identification to preclinical characterization.
Future efforts in this area will likely focus on expanding the repertoire of kinases targeted by this scaffold, as well as on the development of inhibitors with improved selectivity profiles to minimize off-target effects. Furthermore, the exploration of novel piperidinyl and benzonitrile analogs will continue to yield inhibitors with enhanced drug-like properties, paving the way for their translation into clinical candidates for a range of diseases.
References
De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5043. Available at: [Link]
Di Paolo, J. A., & Huang, T. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4282. Available at: [Link]
Hargreaves, D., et al. (2025). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. bioRxiv. Available at: [Link]
Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7485. Available at: [Link]
Santos, L. L., et al. (2020). Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry, 2020(31), 4847-4856. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(1), 123. Available at: [Link]
Al-Salama, Z. T. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14(8), 759. Available at: [Link]
De Vicente, J., et al. (2025). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. ResearchGate. Available at: [Link]
Guedes, A. R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(12), 4789. Available at: [Link]
Abdel-Wahab, B. F., et al. (2023). Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. ChemRxiv. Available at: [Link]
Liu, X., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 138, 1037-1050. Available at: [Link]
Kim, D., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1847-1850. Available at: [Link]
MedChemica. (2025). Publications & Patents. MedChemica. Available at: [Link]
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14345. Available at: [Link]
Eisbach, A., et al. (2013). Benzonitrile derivatives as kinase inhibitors. Google Patents.
Sharma, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2026). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. Available at: [Link]
Ambrosio, F. A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(14), 3299. Available at: [Link]
Gökçe, M., et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Bioorganic & Organic Chemistry, 2(2), 1011. Available at: [Link]
Mwangi, J., et al. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. Available at: [Link]
Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Journal of Molecular Structure, 1311, 138245. Available at: [Link]
Bhullar, K. S., et al. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Experimental & Clinical Cancer Research, 42(1), 1. Available at: [Link]
Roy, K., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4449-4465. Available at: [Link]
Application Note: 5-Formyl-2-(piperidin-1-yl)benzonitrile in Heterocyclic Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 5-Formyl-2-(piperidin-1-yl)benzonitrile , a versatile bifunctional building block...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 5-Formyl-2-(piperidin-1-yl)benzonitrile , a versatile bifunctional building block that bridges the gap between simple aromatic precursors and complex pharmacophores like poly(ADP-ribose) polymerase (PARP) inhibitors.
Executive Summary
5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS: 1272756-59-8) is a high-value intermediate distinguished by its orthogonal reactivity. It features an electrophilic aldehyde at the C5 position and a nitrile at the C1 position, with a bulky, electron-donating piperidinyl group at C2.
This specific substitution pattern renders it a critical scaffold for:
PARP Inhibitor Synthesis: Serving as a direct structural analog to the "Olaparib" left-hand side, allowing for convergent synthesis of phthalazinone cores.
Kinase Inhibitor Discovery: The aldehyde moiety facilitates Knoevenagel condensations to generate Tyrphostin-like vinyl nitriles.
Bioisostere Development: The nitrile group allows for late-stage conversion to tetrazoles (carboxylic acid bioisosteres).
This guide provides validated protocols for synthesizing the scaffold itself and applying it to construct complex heterocyclic systems.
Chemical Profile & Reactivity Analysis
Feature
Chemical Property
Synthetic Implication
Aldehyde (C5)
Electrophilic, meta to CN
Primary site for chain extension (HWE, Knoevenagel) or heterocycle formation (Imidazoles).
Nitrile (C1)
Electron-withdrawing, ortho to Piperidine
Precursor for amides, tetrazoles, or amidines. Sterically shielded by the piperidine ring, requiring optimized conditions for hydrolysis.
Piperidine (C2)
Electron-donating, Tertiary Amine
Increases electron density of the ring; acts as a solubility enhancer and pharmacophore element (hydrogen bond acceptor).
Structural Visualization
The following diagram illustrates the synthesis of the core scaffold and its divergent pathways into high-value heterocycles.
Figure 1: Divergent synthesis map starting from the 2-fluoro precursor to three distinct medicinal chemistry classes.
Protocol 1: Scalable Synthesis of the Scaffold
Objective: Synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution (SnAr).
Rationale: The fluorine atom in 2-fluoro-5-formylbenzonitrile is highly activated by the ortho-cyano and para-formyl groups, allowing for mild displacement by piperidine without affecting the aldehyde.
Materials
Substrate: 2-Fluoro-5-formylbenzonitrile (1.0 eq)
Nucleophile: Piperidine (1.2 eq)
Base: Potassium Carbonate (
), anhydrous (1.5 eq)
Solvent: Dimethyl Sulfoxide (DMSO) or DMF [Grade: Anhydrous]
Step-by-Step Methodology
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer with 2-Fluoro-5-formylbenzonitrile (10.0 g, 67.1 mmol).
Solvation: Add DMSO (50 mL, 5 vol). Stir until fully dissolved. Note: Reaction is exothermic; cooling to 15°C is recommended during addition.
Base Addition: Add
(13.9 g, 100.6 mmol) in a single portion.
Nucleophile Addition: Add Piperidine (6.85 g, 80.5 mmol) dropwise over 10 minutes, maintaining internal temperature
Quench: Cool to Room Temperature (RT). Pour the reaction mixture slowly into ice-water (250 mL) with vigorous stirring. A yellow precipitate will form.
Isolation: Stir the slurry for 30 minutes. Filter the solid via a Büchner funnel.
Purification: Wash the filter cake with water (
mL) to remove residual DMSO and piperidine. Dry in a vacuum oven at 45°C overnight.
Yield: Expect 13.5–14.0 g (90–95%). Appearance: Yellow solid.[1][2][3]
Troubleshooting:
Oiling out: If the product oils out upon water addition, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Color: Darkening indicates oxidation of the aldehyde; ensure inert atmosphere (
) if heating >60°C.
Protocol 2: Synthesis of Phthalazinone Core (PARP Inhibitor Route)
Objective: Conversion of the aldehyde moiety into a phthalazinone scaffold, mimicking the pharmacophore of Olaparib.
Mechanism: This protocol uses a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrazine-mediated cyclization.
Outcome: This yields a 4-substituted-1(2H)-phthalazinone , where the "4-substituent" contains the piperidinyl-benzonitrile moiety.[5]
Expert Insight: This "Convergent Strategy" (installing piperidine before the phthalazinone) avoids the formation of impurities often seen when trying to displace fluorine from the bulky phthalazinone-benzyl intermediate.
Objective: Synthesis of Tyrphostin-like vinyl nitriles.
Application: These compounds are classic EGFR kinase inhibitor scaffolds.
Methodology
Reagents: Mix Scaffold (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).
Catalyst: Add 2-3 drops of Piperidine (catalytic).
Reaction: Stir at RT for 1 hour. The product usually precipitates as a bright yellow/orange solid.
Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
References
PARP Inhibitor Chemistry (Olaparib Route): Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.
General Reactivity of 2-Formylbenzonitriles:Organic Syntheses, Coll. Vol. 10, p. 209 (2004).
Application Notes & Protocols: The Strategic Use of 5-Formyl-2-(piperidin-1-yl)benzonitrile in Synthetic Chemistry
Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern medicinal chemistry and materials science, the demand for versatile chemical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for versatile chemical intermediates is paramount. 5-Formyl-2-(piperidin-1-yl)benzonitrile emerges as a significant player in this domain. This molecule is a trifunctional scaffold, uniquely featuring an electrophilic aldehyde (formyl group), a nucleophilic secondary amine integrated into a stable piperidine ring, and a cyano (nitrile) group, all arranged on a central benzene ring. This distinct combination of reactive sites allows for a programmed, sequential, and often regioselective elaboration into more complex molecular architectures.
The piperidine moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs due to its ability to improve physicochemical properties and interact with biological targets.[1][2] Similarly, the benzonitrile group is a key component in various pharmaceuticals, offering a site for diverse chemical transformations or acting as a crucial pharmacophore itself.[3][4] The strategic placement of the formyl group ortho to the piperidine and meta to the nitrile provides a powerful handle for a wide array of synthetic transformations, from simple functional group interconversions to complex cyclization cascades.
These application notes serve as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and field-proven protocols for leveraging 5-Formyl-2-(piperidin-1-yl)benzonitrile as a key intermediate.
Compound Profile and Safety Data
A thorough understanding of the physical properties and safety profile is critical before any experimental work.
Table 1: Physicochemical Properties of 5-Formyl-2-(piperidin-1-yl)benzonitrile
Property
Value
Source
CAS Number
1272756-59-8
Molecular Formula
C₁₃H₁₄N₂O
Molecular Weight
214.27 g/mol
Appearance
Solid
Storage Temperature
2-8°C, stored under nitrogen
Purity
Typically ≥98%
Safety & Handling:
5-Formyl-2-(piperidin-1-yl)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[5]
GHS Pictogram: GHS07 (Exclamation mark)
Signal Word: Warning
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[5][6]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[5][6][7]
Synthetic Strategy: Leveraging Trifunctionality
The synthetic utility of 5-Formyl-2-(piperidin-1-yl)benzonitrile stems from the differential reactivity of its three functional groups. This allows for a hierarchical approach to molecular construction.
Caption: Key reactive sites and synthetic pathways.
The formyl group is the most electrophilic site, readily undergoing nucleophilic attack. The nitrile group offers a pathway to amines or carboxylic acids but typically requires harsher conditions. The piperidine nitrogen is generally non-reactive under these conditions but plays a crucial role in modulating the electronic properties of the aromatic ring.
Detailed Application Protocols
The following protocols are designed to be self-validating, providing researchers with robust starting points for their synthetic campaigns.
Protocol 1: Reductive Amination for Library Synthesis
Objective: To introduce a diverse range of substituents via the formation of a secondary or tertiary amine, a cornerstone reaction in generating compound libraries for structure-activity relationship (SAR) studies.
Causality: Reductive amination is a highly reliable and versatile C-N bond-forming reaction. It proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for iminium ions over aldehydes, and does not require pH control, simplifying the experimental setup.
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Step-by-Step Methodology:
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Formyl-2-(piperidin-1-yl)benzonitrile (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture. This facilitates the formation of the iminium ion.
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Fused Heterocycles via Condensation-Cyclization
Objective: To construct a 2-amino-4-(piperidin-1-yl)quinazoline scaffold, a privileged heterocyclic core found in many biologically active molecules.
Causality: The ortho-positioning of the formyl and nitrile groups provides a perfect template for cyclization reactions.[8] In this protocol, guanidine hydrochloride reacts first with the aldehyde to form an intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack on the nitrile carbon, followed by tautomerization to form the stable aromatic quinazoline ring system. This is a powerful strategy for rapidly increasing molecular complexity.
Step-by-Step Methodology:
Reagent Preparation: To a solution of 5-Formyl-2-(piperidin-1-yl)benzonitrile (1.0 eq.) in a suitable solvent like n-butanol or dimethylformamide (DMF), add guanidine hydrochloride (1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) (2.0 eq.).
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-140°C) for 6-24 hours. The high temperature is necessary to drive the intramolecular cyclization and dehydration steps.
Monitoring: Track the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the mixture into cold water to precipitate the crude product.
Purification: Collect the solid by vacuum filtration, wash with water and then a small amount of cold ethanol or diethyl ether to remove impurities. If necessary, the product can be further purified by recrystallization or column chromatography.
Characterization: Verify the structure of the resulting 4-(piperidin-1-yl)quinazolin-2-amine using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
5-Formyl-2-(piperidin-1-yl)benzonitrile is a high-value intermediate that offers multiple avenues for the synthesis of complex and diverse molecules. Its utility is rooted in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular libraries or construct intricate heterocyclic systems. The protocols detailed herein provide a foundation for researchers to explore the vast chemical space accessible from this versatile starting material. As the search for novel therapeutics and functional materials continues, the strategic application of such well-designed building blocks will remain a cornerstone of innovation in chemical synthesis.
Scheme 2. Products of benzonitrile/piperidine reactions. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-2-Products-of-benzonitrile-piperidine-reactions_fig2_377041793]
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301. JOCPR. [URL: https://www.jocpr.com/articles/piperazine-and-morpholine-synthetic-and-medicinal-significance-a-review.pdf]
PIPERIDINE - Ataman Kimya. [URL: https://www.
Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. (2026). [URL: https://www.autechcorp.
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960684/]
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. [URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/s-0043-1764218]
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. (2025). MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8493]
Formononetin derivatives containing benzyl piperidine: A brand new, highly efficient inhibitor targeting Xanthomonas spp. (2024). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10592988/]
Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist. (2012). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23181587/]
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/35368]
Synthesis of Piperidones from Benzyl Azides and Acetone. POSTECH. [URL: https://organic.postech.ac.kr/wp-content/uploads/2021/03/p-142.pdf]
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). ARPI. [URL: https://www.arpi-pharma.com/wp-content/uploads/2023/11/2023-Design-synthesis-ADME-and-biological-evaluation-of-benzylpiperidine-and-benzylpiperazine-derivatives-as-novel-reversible-monoacylglycerol-lipase-MAGL-inhibitors.pdf]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [URL: https://sites.uci.edu/nowick/files/2020/09/Standard-practices-for-Fmoc-based-solid-phase-peptide-synthesis_v1.7.2.pdf]
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38905539/]
Click Reactions in Medicinal Chemistry. (2023). MDPI. [URL: https://www.mdpi.com/1424-8247/16/10/1376]
Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. [URL: https://serval.unil.ch/resource/serval:BIB_48152863B51E.P001/REF.pdf]
Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. [URL: https://www.researchgate.net/publication/355152594_Cascade_Reactions_of_2-Formylbenzonitrile_with_Chloromethylsulfonylbenzene_Preliminary_Screening]
Application Note: High-Throughput Analysis of 5-Formyl-2-(piperidin-1-yl)benzonitrile using HPLC-UV and LC-MS/MS
Abstract This comprehensive guide details robust and validated analytical methodologies for the quantitative determination and identification of 5-Formyl-2-(piperidin-1-yl)benzonitrile, a key intermediate in pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative determination and identification of 5-Formyl-2-(piperidin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique physicochemical properties—a moderately polar structure with a basic nitrogenous moiety—we present two complementary techniques. The first is a rapid, high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for routine purity assessments and quantification. The second is a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ideal for trace-level detection and confirmation in complex matrices. This document provides not just step-by-step protocols but also the underlying scientific rationale for method design choices, ensuring adaptability and successful implementation in research and drug development environments.
Introduction: Analytical Strategy and Analyte Properties
5-Formyl-2-(piperidin-1-yl)benzonitrile is an organic compound featuring a benzonitrile framework substituted with a polar formyl group and a basic piperidine ring. This structural combination presents a distinct analytical challenge: the molecule is not sufficiently polar to be ideally suited for Hydrophilic Interaction Liquid Chromatography (HILIC), nor is it entirely nonpolar.[1][2] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used separation technique.[3][4]
The primary obstacle in RP-HPLC for such compounds is managing the basic piperidine moiety. At neutral pH, the secondary amine can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention. To counteract this, our method employs an acidic mobile phase modifier. This protonates the piperidine nitrogen, minimizing undesirable secondary interactions and ensuring sharp, symmetrical peaks.[5]
The presence of the aromatic benzonitrile chromophore allows for sensitive detection using UV spectrophotometry.[6] For enhanced specificity and lower detection limits, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is employed, leveraging the piperidine nitrogen's high proton affinity for robust ionization in positive electrospray mode (ESI+).
Physicochemical Properties of 5-Formyl-2-(piperidin-1-yl)benzonitrile
Property
Value / Description
Source / Rationale
Chemical Structure
Inferred from name
Molecular Formula
C₁₃H₁₄N₂O
Molecular Weight
214.27 g/mol
Predicted Polarity
Moderately Polar
Derived from its structure, which contains both non-polar (benzonitrile) and polar (formyl, piperidine) functional groups.[7][8]
Strong UV absorbance expected due to the conjugated benzonitrile system.
Based on properties of benzonitrile derivatives.[6]
Ionization Potential
High proton affinity at the piperidine nitrogen, making it ideal for positive mode ESI-MS.
Based on the basic nature of secondary amines like piperidine.
Part I: Quantitative Analysis by HPLC-UV
This method is designed for reliable quantification and purity analysis, suitable for routine quality control in a drug development pipeline.
Principle of the HPLC-UV Method
The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar C18 stationary phase.[3] An acidic modifier (trifluoroacetic acid) is added to the mobile phase to ensure the analyte is in its protonated form, leading to symmetrical peak shapes and reproducible retention times.[9] Quantification is achieved by measuring the analyte's UV absorbance at 254 nm and comparing it to a calibration curve constructed from standards of known concentrations.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Reagents
HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).
Ensures elution of the analyte and any potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides stable retention times.
Injection Volume
10 µL
Detection Wavelength
254 nm
Common wavelength for aromatic compounds, providing good sensitivity.[9]
Run Time
15 minutes
Allows for column re-equilibration.
Method Validation (per ICH Q2(R1) Guidelines)
A full validation should be performed to ensure the method is suitable for its intended purpose.[11][12]
Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the analyte's retention time.
Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 1-100 µg/mL).[12] The correlation coefficient (r²) should be >0.999.
Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98-102%.
Precision:
Repeatability (Intra-day): Analyze six replicate samples at 100% concentration. The relative standard deviation (RSD) should be <2%.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be <2%.
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD): The lowest concentration that can be reliably detected.
Expected Results
The method should produce a sharp, symmetrical peak for 5-Formyl-2-(piperidin-1-yl)benzonitrile, eluting at a reproducible retention time. The validation data, when tabulated, will confirm the method's performance characteristics.
Part II: Identification and Sensitive Quantification by LC-MS
This method is ideal for confirming the identity of the analyte and for quantification in complex biological or environmental matrices where high sensitivity and specificity are required.
Principle of the LC-MS Method
The chromatographic separation is similar to the HPLC-UV method, but the mobile phase modifier is changed to formic acid, which is more compatible with mass spectrometry as it is less likely to cause ion suppression than TFA. The analyte is ionized using electrospray ionization (ESI) in positive mode, which protonates the basic piperidine nitrogen to form the [M+H]⁺ ion. This precursor ion is then isolated and fragmented to produce characteristic product ions, which are monitored for highly selective quantification using Multiple Reaction Monitoring (MRM).
Technical Support Center: Optimizing Reaction Conditions for 5-Formyl-2-(piperidin-1-yl)benzonitrile Synthesis
Introduction Welcome to the technical support guide for the synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS 1272756-59-8).[1][2] This compound is a valuable intermediate in medicinal chemistry and materials sci...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile (CAS 1272756-59-8).[1][2] This compound is a valuable intermediate in medicinal chemistry and materials science, often utilized in the development of novel therapeutics.[3][4] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) of an activated aryl halide with piperidine.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common pitfalls of this synthesis and optimize your reaction conditions for robust and reproducible results.
Core Synthesis Pathway
The most common and efficient synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile proceeds via a one-step Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction involves the displacement of a halide (typically fluoride) from an electron-deficient benzonitrile derivative by piperidine.
Reaction Scheme
The general transformation is illustrated below, starting from 2-fluoro-5-formylbenzonitrile.
Caption: General SNAr pathway for the synthesis.
The cyano (-CN) and formyl (-CHO) groups are strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack, particularly at the carbon bearing the leaving group.[5][6] Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity makes the attached carbon highly electrophilic.[7]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction, but TLC/LC-MS analysis shows a significant amount of unreacted 2-fluoro-5-formylbenzonitrile. What are the likely causes and how can I fix this?
A: This is a common issue often related to insufficient reaction activation. Here is a systematic workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
Temperature: SNAr reactions have a significant activation energy barrier. Temperatures below 80 °C are often insufficient to drive the reaction to completion at a reasonable rate.
Solvent Polarity & Water Content: Polar aprotic solvents like DMSO or DMF are crucial as they solvate the cation (e.g., K⁺ from the base) but leave the nucleophile (piperidine) relatively "bare" and more reactive. Water can protonate the piperidine, reducing its nucleophilicity, and can also compete as a nucleophile under harsh conditions.
Role of the Base: The reaction liberates hydrofluoric acid (HF). A base like potassium carbonate (K₂CO₃) is essential to neutralize the acid. Without a base, the accumulating acid will protonate the piperidine, rendering it non-nucleophilic and halting the reaction.
Problem 2: Formation of a Significant Side-Product
Q: My reaction appears to work, but I'm observing a major impurity with a higher molecular weight in my LC-MS. What could this be?
A: The most likely side-product is a bis-addition product, where the formyl group of the desired product has reacted with another molecule of piperidine to form an enamine or related species. This is more common if excess piperidine is used at high temperatures for extended periods.
Mitigation Strategies:
Stoichiometry Control: Use a slight excess, but not a large excess, of piperidine (e.g., 1.1-1.2 equivalents).
Temperature Management: Avoid unnecessarily high temperatures. While heat is needed, prolonged heating above 120 °C can promote side reactions.
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly. Do not let the reaction stir at high temperatures for longer than necessary.
Another potential, though less common, side reaction is the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially if the work-up conditions are too harsh (e.g., strongly basic or acidic at high temperatures).[8][9][10]
Problem 3: Product Purification is Difficult
Q: I've completed the reaction and work-up, but purifying the product by column chromatography is challenging. The product is streaking on the silica gel column. What can I do?
A: The piperidine moiety in the product is basic, which can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
Solutions:
Base-Treated Silica: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.5-1% v/v). This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic product.[7]
Alternative Chromatography: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.
Crystallization: The product, 5-Formyl-2-(piperidin-1-yl)benzonitrile, is a solid.[1] Recrystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloro-5-formylbenzonitrile instead of the 2-fluoro starting material?A1: Yes, but you should expect a significantly slower reaction rate. In SNAr reactions, the typical leaving group ability is F > Cl > Br > I.[7] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. To compensate when using a chloro-analogue, you will likely need higher temperatures, longer reaction times, or a more polar solvent like NMP.[11]
Q2: What is the best base for this reaction? Can I use an organic base like triethylamine?A2: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred. They are strong enough to scavenge the HF produced but not so strong as to promote unwanted side reactions. Organic bases like triethylamine are often not basic enough to be effective scavengers in this context and can sometimes complicate purification.
Q3: How should I monitor the reaction progress effectively?A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product is more polar than the starting material (2-fluoro-5-formylbenzonitrile) but less polar than piperidine. Staining with potassium permanganate (KMnO₄) can help visualize all spots. For more precise monitoring, especially for kinetics or impurity profiling, LC-MS is ideal.
Q4: What are the key safety precautions for this reaction?A4:
Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate gloves and work in a well-ventilated fume hood.
Piperidine: Piperidine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
Temperature: Reactions at high temperatures should be conducted behind a safety shield. Be mindful of the boiling points of your solvents.
Appendices
Appendix A: Detailed Experimental Protocol
This protocol is a robust starting point for optimization.
To a round-bottom flask charged with a magnetic stir bar, add 2-fluoro-5-formylbenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethyl sulfoxide (DMSO, ~0.2 M).
Stir the resulting suspension at room temperature.
Add piperidine (1.1 eq) dropwise via syringe.
Heat the reaction mixture to 100 °C using an oil bath.
Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
Extract the aqueous mixture with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine to remove residual DMSO.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by flash column chromatography or recrystallization.
Appendix B: Optimization Data Summary
The following table summarizes typical results from optimization studies to guide your experimental design.
Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Condition C (Forcing)
Expected Outcome & Rationale
Starting Material
2-Chloro-5-formylbenzonitrile
2-Fluoro-5-formylbenzonitrile
2-Chloro-5-formylbenzonitrile
Fluoride is a better leaving group for SNAr, leading to faster, cleaner reactions.[7]
Temperature
70 °C
100 °C
140 °C
100 °C provides sufficient energy. 140 °C may increase side-product formation.
Solvent
Toluene
DMSO
NMP
Polar aprotic solvents (DMSO, NMP) are superior for accelerating SNAr reactions.[11]
Base
Triethylamine (Et₃N)
K₂CO₃ (1.5 eq)
None
Inorganic bases are required to neutralize HF. No base will stall the reaction.
Piperidine (eq)
2.5 eq
1.1 eq
1.1 eq
Large excess can lead to side reactions with the formyl group.
Typical Yield
< 20%
> 90%
~50-60%
Optimized conditions provide high conversion and minimize side reactions.
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Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 15, 2026, from [Link]
Compounds that modulate the activity of the G-protein-coupled receptor GPR119. (2012). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
Benzonitrile patented technology retrieval search results. (n.d.). Patsnap. Retrieved February 15, 2026, from [Link]
Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (2014). Google Patents.
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). PMC. Retrieved February 15, 2026, from [Link]
Benzoyl piperidine. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
SYNTHESIS OF DITHIENO[3,2-b:2',3'-d]THIOPHENE. (2006). Organic Syntheses. Retrieved February 15, 2026, from [Link]
Technical Support Center: Synthesis of 2-(Piperidin-1-yl)benzonitriles
This technical guide addresses the synthesis of 2-(piperidin-1-yl)benzonitriles , a critical pharmacophore in CNS-active agents and kinase inhibitors. While "2-piperidinyl" can linguistically refer to the C2-position of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 2-(piperidin-1-yl)benzonitriles , a critical pharmacophore in CNS-active agents and kinase inhibitors.
While "2-piperidinyl" can linguistically refer to the C2-position of the piperidine ring, in high-throughput synthesis and medicinal chemistry catalogs (e.g., CAS 72752-52-4), this nomenclature predominantly refers to the N-arylation product: 2-(piperidin-1-yl)benzonitrile . This guide focuses on the N-arylation pathways (SNAr and Buchwald-Hartwig) and their specific byproduct profiles.
Executive Summary: The Scaffold & The Challenge
The synthesis of 2-(piperidin-1-yl)benzonitrile typically proceeds via two dominant pathways:
Nucleophilic Aromatic Substitution (SNAr): Using 2-fluorobenzonitrile and piperidine.
Buchwald-Hartwig Amination: Using 2-bromo/chlorobenzonitrile and piperidine with Pd catalysis.
The Core Problem: The ortho-cyano group is a double-edged sword. While it activates the ring for SNAr, it is electronically and sterically liable to hydrolysis (to amides/acids) and metal coordination (poisoning Pd catalysts). Furthermore, the piperidine ring itself is susceptible to oxidative dehydrogenation.
Diagnostic Troubleshooting (Q&A)
Issue 1: "My LC-MS shows a persistent M+18 peak (MW ~204) alongside the product."
Diagnosis:Nitrile Hydrolysis (Amide Formation)
This is the most common failure mode. The highly electron-deficient ortho-substituted ring makes the nitrile carbon exceptionally electrophilic. Under basic conditions (required for both SNAr and Buchwald), trace water attacks the nitrile to form 2-(piperidin-1-yl)benzamide .
The Mechanism: The base deprotonates water (or hydroxide is present), attacking the nitrile C≡N triple bond. The resulting imidate tautomerizes to the primary amide.
Corrective Action:
SNAr: Switch from hygroscopic bases (KOH, NaOH) to anhydrous K₂CO₃ or Cs₂CO₃ .
Solvent: Ensure DMF/DMSO are dried over molecular sieves (3Å). Even "anhydrous" bottles can absorb moisture once opened.
Temperature: Do not exceed 100°C unless necessary. Hydrolysis rates scale exponentially with temperature in polar aprotic solvents.
Issue 2: "The starting halide is consumed, but I see a large peak for unsubstituted benzonitrile (MW 103)."
Diagnosis:Protodehalogenation (Hydrodehalogenation)
Specific to the Buchwald-Hartwig route. Instead of coupling with piperidine, the Palladium center undergoes reductive elimination with a hydride source.
The Cause: Piperidine possesses
-hydrogens. The Pd-Piperidine complex can undergo -hydride elimination to form a reactive Pd-H species, which then reduces the aryl halide.
Corrective Action:
Ligand Switch: Move to bulky, electron-rich ligands like RuPhos or BrettPhos . These facilitate the desired reductive elimination over
elimination.
Temperature: Lower the reaction temperature.
Solvent: Avoid alcohols (isopropanol) which can serve as hydride sources. Use Toluene or 1,4-Dioxane.
Issue 3: "The reaction stalls at 50% conversion, and adding more catalyst doesn't help."
Diagnosis:Catalyst Poisoning (Nitrile Coordination)
The nitrile nitrogen is a competent
-donor. It can displace phosphine ligands on the Palladium, forming an inactive [Pd(Ar)(CN-R)L] species.
Corrective Action:
Pre-heating: Pre-mix the catalyst and ligand at 60°C for 5 minutes to ensure active species formation before adding the nitrile substrate.
Ligand Loading: Increase the Ligand:Pd ratio to 2:1 or higher to outcompete the nitrile coordination.
Switch Methodology: If the substrate is 2-fluorobenzonitrile, switch to SNAr . The "Ortho-Effect" makes Fluorine an exceptional leaving group here, often rendering Pd catalysis unnecessary.
Issue 4: "I see a product with Mass [M-2] or [M-4]."
Diagnosis:Piperidine Oxidation (Enamine/Pyridine formation)
Palladium can catalyze the dehydrogenation of the piperidine ring, especially if the reaction is run for long periods at high heat with traces of oxidant (or incomplete inert atmosphere).
Corrective Action:
Atmosphere: Rigorous Argon/Nitrogen sparging (15 mins) is non-negotiable.
Radical Scavengers: In rare cases, adding BHT (butylated hydroxytoluene) can inhibit radical oxidation pathways.
Byproduct Data Matrix
Byproduct Name
Structure Description
Relative MW
Origin
Prevention Strategy
2-(Piperidin-1-yl)benzamide
Nitrile converted to -CONH₂
+18 Da
Hydrolysis (Base + H₂O)
Dry solvents; Anhydrous bases (K₂CO₃).
2-(Piperidin-1-yl)benzoic acid
Nitrile converted to -COOH
+19 Da
Hydrolysis (Prolonged/Harsh)
Avoid strong hydroxides; Limit reaction time.
Benzonitrile
Halogen removed (Ar-H)
Varies (Loss of Br/I)
Pd-catalyzed Protodehalogenation
Use bulky ligands (RuPhos); Lower Temp.
2,2'-Dicyanobiphenyl
Dimer of starting material
2x SM - (2x Halogen)
Pd-catalyzed Homocoupling
Optimize catalyst activation; Reduce halide conc.
Tetrahydropyridine deriv.
Double bond in piperidine
-2 Da
Oxidative Dehydrogenation
Inert atmosphere; Avoid Pd if SNAr is viable.
Visualizing the Pathways
The following diagrams illustrate the competing pathways in both SNAr and Buchwald-Hartwig protocols.
Diagram 1: SNAr Mechanism & Hydrolysis Trap
This diagram shows the "Element Effect" where Fluorine accelerates the reaction, but water diverts it to the amide.
Caption: The SNAr pathway relies on the strong electron-withdrawing nature of the nitrile. However, this same feature makes the nitrile susceptible to hydration (Red path).
This diagram highlights where the reaction leaves the productive cycle to form the reduced byproduct.
Caption: The catalytic cycle. The "Death Spiral" occurs at the bottom right, where beta-hydride elimination leads to the loss of the halogen without coupling.
Standardized Protocols
Protocol A: High-Yield SNAr (Preferred Route)
Best for: 2-Fluorobenzonitrile substrates. Avoids heavy metals.
Charge a reaction vial with K₂CO₃ and flame-dry under vacuum (optional but recommended to remove surface water).
Add 2-Fluorobenzonitrile and solvent.
Add Piperidine dropwise.
Heat to 80°C for 4-6 hours. Note: Do not reflux.
Monitor: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the Fluoride starting material.[2]
Workup (Critical for Purity):
Dilute with water. If solid precipitates, filter and wash with water (removes inorganic salts and trace amide).
If oil forms, extract with EtOAc, wash 3x with water (to remove DMF), then brine.
Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding column chromatography.
Protocol B: Buchwald-Hartwig Amination
Best for: 2-Bromo/Chlorobenzonitriles or when SNAr fails.
Reagents:
2-Bromobenzonitrile (1.0 equiv)
Piperidine (1.2 equiv)
Pd(OAc)₂ (2 mol%)
BINAP or RuPhos (4 mol%)
NaOtBu (1.4 equiv)
Solvent: Toluene (Anhydrous).
Procedure:
Step 1 (Pre-complexation): Add Pd(OAc)₂ and Ligand to the tube. Add 1 mL Toluene. Stir at room temp for 5 mins (Orange -> Yellow/Red shift).
Step 2: Add Aryl Halide, Base, and Piperidine.
Step 3: Sparge with Argon for 5 minutes. Cap tightly.
Heat to 100°C for 12 hours.
Workup:
Filter through a Celite pad (removes Pd black).
Concentrate filtrate.
Purification: Flash chromatography is usually required to separate the product from the ligand and any homocoupled byproducts.
References
PubChem. 2-Piperidin-1-yl-benzonitrile (Compound Summary).[3] National Library of Medicine. [Link]
Bunnett, J. F. The Element Effect in Nucleophilic Aromatic Substitution.[4] Annual Review of Physical Chemistry. (Classic mechanism validation for SNAr preference of F > Cl).
Paul, F., et al.Nitrile-Palladium Complexes in Cross-Coupling. Journal of the American Chemical Society.
Master Organic Chemistry. Hydrolysis of Nitriles: Mechanism and Conditions.[Link]
Surry, D. S., & Buchwald, S. W. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011. (Ligand selection to prevent protodehalogenation). [Link]
Technical Support Center: Synthesis of Substituted Benzonitriles
Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues to improve yields. Substituted benzonitriles are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] This resource provides in-depth, practical guidance rooted in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted benzonitriles?
A1: There are four primary approaches to synthesizing substituted benzonitriles:
Transition-Metal-Catalyzed Cyanation of Aryl Halides: This is a powerful and widely used method for introducing a cyano group onto an aromatic ring.[1] Palladium, nickel, and copper are the most frequently used metals for this transformation.[1]
The Sandmeyer Reaction: A classic method that converts anilines into benzonitriles via diazonium salt intermediates.[1]
Dehydration of Benzamides: This method involves the removal of a water molecule from a primary benzamide to form the corresponding benzonitrile.[1]
Synthesis from Benzaldehydes: Various one-pot procedures have been developed to convert benzaldehydes into benzonitriles, often through an oxime intermediate.[1]
Q2: I'm observing a low yield in my reaction. What are the general factors I should investigate first?
A2: Low yields can often be attributed to several common factors regardless of the specific synthetic route:
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or an inactive catalyst. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.[2] Optimizing the extraction solvent and the number of extractions can help mitigate this.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired benzonitrile.[2] Understanding the potential side reactions for your chosen method is key to minimizing them.
Purity of Starting Materials and Reagents: The presence of impurities, including water, in your starting materials or solvents can interfere with the reaction and lead to lower yields.[2]
Q3: My final product is discolored. What could be the cause and how can I fix it?
A3: Discoloration, such as a brownish or yellowish tint, is often due to minor, highly colored impurities.[3] While this may not affect the utility of the product in subsequent steps if the purity is high, it can be addressed by:
Charcoal Treatment: Adding activated charcoal during recrystallization can help adsorb colored impurities.
Column Chromatography: For high-purity requirements, silica gel column chromatography is an effective purification method.[3]
Preventing Oxidation: If your benzonitrile derivative is an aromatic amine, discoloration can result from air oxidation.[2] Handling the product under an inert atmosphere can help prevent this.
Troubleshooting Guides for Specific Synthetic Methods
Palladium-Catalyzed Cyanation of Aryl Halides
This method has become a preferred route due to its high functional group tolerance.[1][4] However, achieving high yields requires careful optimization of reaction conditions.
Common Issues and Solutions:
Problem / Observation
Potential Cause
Recommended Solution
Low or No Conversion
1. Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture. 2. Ligand Issues: The phosphine ligand may have oxidized. 3. Poor Choice of Cyanide Source: The reactivity of cyanide sources varies.
1. Use a fresh, high-quality catalyst and handle it under an inert atmosphere. 2. Use fresh ligands. 3. Consider using different cyanide sources such as K4[Fe(CN)6], which is less toxic and can be effective.[4][5]
Formation of Byproducts
1. Homocoupling of Aryl Halide: This can occur at high temperatures. 2. Hydrolysis of Nitrile: Presence of water can lead to the formation of the corresponding carboxylic acid.
1. Optimize the reaction temperature; lower temperatures may be sufficient with a highly active catalyst system. 2. Ensure all reagents and solvents are anhydrous.
Difficulty in Purification
Residual Catalyst and Ligands: Palladium residues and phosphine oxides can be difficult to remove.
Employ appropriate purification techniques such as flash column chromatography on silica gel.[1]
A robust procedure for the cyanation of aryl chlorides:[5]
In a glovebox, add the aryl chloride, K4[Fe(CN)6]·3H2O, palladium catalyst, and ligand to a reaction vial.
Add DMAc and seal the vial.
Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
Stir the reaction mixture for 16 hours.
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the residue by flash chromatography to obtain the pure benzonitrile.[1]
Workflow for Troubleshooting Palladium-Catalyzed Cyanation
Caption: A decision tree for troubleshooting low yields in palladium-catalyzed cyanation reactions.
The Sandmeyer Reaction
The Sandmeyer reaction is a two-step process that first involves the formation of a diazonium salt from an aniline, which is then reacted with a copper(I) cyanide salt.[1]
Common Issues and Solutions:
Problem / Observation
Potential Cause
Recommended Solution
Low Yield of Diazonium Salt
1. Temperature Too High: Diazonium salts are often unstable at temperatures above 5°C. 2. Incorrect Stoichiometry: An incorrect ratio of aniline to sodium nitrite can lead to incomplete diazotization.
1. Maintain a low temperature (0-5°C) during the diazotization step using an ice-salt bath. 2. Use a slight excess of sodium nitrite.
Formation of Phenolic Byproducts
Decomposition of Diazonium Salt: The diazonium salt can decompose to form phenols, especially in the presence of water and at elevated temperatures.
Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.
Vigorous Reaction/Foaming
Rapid Addition of Reagents: The decomposition of the diazonium salt can be highly exothermic.
Add the sodium nitrite solution slowly to the acidic solution of the aniline. The addition of toluene before adding sodium nitrite can help break down emulsions and reduce foaming.[6]
Experimental Protocol: Sandmeyer Reaction
A general procedure for the Sandmeyer reaction:[6]
Cool a solution of the aniline in an aqueous acid (e.g., H2SO4) to 0-5°C.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion.
Work up the reaction by extraction and purify the product by distillation or recrystallization.
How to prevent N-oxide formation in piperidine reactions
Technical Support Center: Piperidine Chemistry Subject: Prevention of N-Oxide Formation in Piperidine Derivatives Ticket ID: #PIP-NOX-001 Status: Open / Active Guide Executive Summary You are likely accessing this guide...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperidine ChemistrySubject: Prevention of N-Oxide Formation in Piperidine Derivatives
Ticket ID: #PIP-NOX-001
Status: Open / Active Guide
Executive Summary
You are likely accessing this guide because you have observed a distinct M+16 impurity in your LCMS or a downfield shift in your
H NMR -protons.
Piperidine N-oxidation is rarely a spontaneous "air oxidation" event in pure solvents; it is almost invariably a reagent-induced artifact caused by peroxidized ether solvents (THF, Dioxane, Et₂O) or improper workup conditions. This guide provides the causality, detection methods, and prevention protocols required to eliminate this impurity.
Part 1: Diagnostic & Detection (Is it N-Oxide?)
Before altering your synthesis, confirm the impurity identity. N-oxides are polar, often hygroscopic solids that can be easily confused with hydroxylamines or simple salts.
Q: How do I definitively distinguish the N-oxide from the parent amine?
A: Use NMR and MS signatures.
The oxygen atom on the nitrogen exerts a strong inductive effect, deshielding the adjacent protons and carbons.
Analytical Method
Parent Piperidine
Piperidine N-Oxide
Shift ()
LCMS (ESI+)
(or )
+16 Da
H NMR (-CH)
2.3 – 2.8 ppm
3.0 – 3.5 ppm
+0.5 – 1.0 ppm (Downfield)
C NMR (-C)
50 – 56 ppm
65 – 70 ppm
+10 – 15 ppm (Deshielded)
TLC ()
High (in organic mobile phase)
Low (drags near baseline)
Significant polarity increase
Technical Note: In
N NMR, the shift is even more dramatic, often moving ~10-20 ppm depending on the substituents [1].
Part 2: The Root Cause (The "Ether Trap")
Q: I am running this reaction under Nitrogen. Why is oxidation still happening?
A: The oxidant is likely already in your solvent.
The most common cause of unexpected N-oxidation is the presence of hydroperoxides in ether solvents (THF, 2-MeTHF, 1,4-Dioxane, Diethyl Ether). These solvents react with atmospheric oxygen over time to form radicals and hydroperoxides.[1]
The Mechanism of Failure:
Even under an inert atmosphere, if you introduce peroxidized THF, the hydroperoxides (
) act as an oxygen transfer agent similar to -CPBA, oxidizing your nucleophilic piperidine nitrogen.
Figure 1: The "Silent" Oxidation Pathway. Note that the oxidant is generated during solvent storage, not necessarily during your reaction.
Part 3: Prevention Protocols
Protocol A: Solvent Management (The First Line of Defense)
Q: How do I ensure my THF is safe?
A: Test and Scavenge.
Do not rely on "Anhydrous" labels. Anhydrous means water-free, not peroxide-free.
The Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).[2]
< 5 ppm: Safe for immediate use.
5 - 20 ppm: Must be treated.
> 20 ppm: Discard solvent (High explosion risk upon concentration).
The Treatment (Scavenging):
Activated Alumina: Pass the solvent through a column of activated alumina.[2][3][4] This physically adsorbs peroxides.
Molecular Sieves (Self-Indicating): Certain zeolites can adsorb peroxides.
Chemical Wash: For non-water-miscible ethers (like Et₂O), wash with 5% aqueous Ferrous Sulfate (
). The reduces peroxides to alcohols [2].
Protocol B: Reaction Conditions
Q: Can I add anything to the reaction to stop this?
A: Yes, use Radical Scavengers.
If you must use an ether solvent and cannot guarantee 0 ppm peroxides, add an antioxidant.
BHT (Butylated hydroxytoluene): Add 200–500 ppm of BHT to the reaction mixture. It scavenges the peroxy radicals before they react with the amine [3].
Inert Sparging: Do not just blanket the reaction. Sparge (bubble) Argon or Nitrogen through the solvent for 15 minutes prior to adding the amine. This removes dissolved oxygen that propagates the radical chain.
Protocol C: Workup & Isolation (The Hidden Trap)
Q: My reaction was clean, but the solid is impure. What happened?
A: Oxidation on Silica or during Rotavap.
Silica Gel Acidity: Silica is slightly acidic. The surface protons can activate hydroperoxides (if present in the eluent) or oxygen.
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites.
Concentration Risk: Rotary evaporation concentrates high-boiling impurities (like peroxides) while removing the solvent.[3][4] As the volume drops, the peroxide concentration spikes, rapidly oxidizing the amine.
Fix: Never distill ether solvents to dryness if peroxides are suspected.[4] Leave a "heel" of solvent or add a high-boiling chaser (like toluene) before concentrating.
Part 4: Troubleshooting Decision Tree
Follow this logic flow to identify the source of your N-oxide.
Figure 2: Step-by-step troubleshooting logic for isolating the oxidation source.
Part 5: Emergency Recovery (Reversal)
If prevention failed and you have valuable material as the N-oxide, you can reduce it back to the amine.
Standard Protocol:
Reagent: Bis(pinacolato)diboron (
) [4].
Conditions: Mix N-oxide and
(1.1 equiv) in Ethanol or THF at mild heating (60°C).
Mechanism: Deoxygenation occurs cleanly, often without affecting other sensitive groups (unlike Zn/HCl reductions).
References
Kolehmainen, E., et al. "Effects of N-oxidation on the 13C NMR chemical shifts of saturated six-membered azaheterocyclic tertiary amines." Magnetic Resonance in Chemistry, vol. 23, no. 11, 1985.
University of British Columbia (UBC) Risk Management. "Guideline: Handling and Removing Peroxides." UBC Safety Docs, 2014.[3]
Google Patents. "Inhibition of amine oxidation."[5] US20120271026A1.
Kotha, S., et al. "Reduction of Amine N-Oxides by Diboron Reagents." Journal of Organic Chemistry, vol. 77, no. 23, 2012.
Technical Support Center: Purifying Polar Benzonitriles with Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of polar benzonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the chromatographic purification of polar benzonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we move beyond simple protocols to explain the why behind the how, providing you with the expertise to not only solve common issues but also to proactively design robust purification strategies.
Introduction to the Challenge
Polar benzonitriles, characterized by the presence of the electron-withdrawing nitrile group (-C≡N) and other polar functionalities (e.g., -OH, -NH2, -NO2), present a unique set of challenges in column chromatography. Their polarity can lead to either very strong retention on polar stationary phases, resulting in broad peaks and slow elution, or poor retention in reversed-phase systems, causing them to elute with the solvent front.[1] This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of polar benzonitriles, offering systematic solutions grounded in chromatographic principles.
Issue 1: Compound Won't Elute from a Silica Gel Column (Streaking or Tailing)
Potential Cause: Your benzonitrile is highly polar and is interacting too strongly with the acidic silanol groups on the silica gel surface.[2] This can lead to irreversible adsorption or significant peak tailing.
Recommended Solutions:
Increase Mobile Phase Polarity:
Isocratic Elution: If you're using a solvent system like hexanes/ethyl acetate, systematically increase the percentage of the more polar solvent (ethyl acetate).[3]
Gradient Elution: For compounds with a wide range of polarities in the mixture, a gradient elution is highly effective. Start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation.[4][5] This ensures that less polar impurities elute first, followed by your target compound, often resulting in sharper peaks.[2]
Use of a Stronger Polar Solvent: If ethyl acetate is insufficient, consider switching to or adding a small percentage of an even more polar solvent like methanol or isopropanol. Caution: Use methanol sparingly with silica gel as it can dissolve the stationary phase over time.
Modify the Mobile Phase:
For Basic Benzonitriles (e.g., aminobenzonitriles): Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.[2] This will neutralize the acidic sites on the silica gel, reducing strong ionic interactions and improving peak shape.
For Acidic Benzonitriles (e.g., hydroxybenzonitriles): Add a small amount (0.1-1%) of an acidic modifier like acetic acid or formic acid to the mobile phase. This can help to suppress the ionization of your compound, leading to more consistent interactions with the stationary phase.
Change the Stationary Phase:
Alumina: Alumina can be a good alternative to silica gel, especially for basic compounds. It is available in neutral, acidic, and basic forms.
Deactivated Silica: You can deactivate silica gel by treating it to reduce the acidity of the silanol groups, which can be beneficial for sensitive compounds.[2]
Issue 2: Poor Separation Between the Benzonitrile and Impurities
Potential Cause: The chosen solvent system does not provide adequate selectivity for the components in your mixture. The polarity of the eluent is critical for good separation.[6]
Recommended Solutions:
Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems. The ideal eluent will give your target benzonitrile an Rf value of approximately 0.2-0.4, with clear separation from other spots.[3][7]
Try a Different Solvent Combination: Don't limit yourself to one non-polar and one polar solvent. Sometimes a three-component system (e.g., hexanes/dichloromethane/ethyl acetate) can provide the unique selectivity needed to resolve closely eluting compounds.
Column Loading and Dimensions:
Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[7]
Column Geometry: A longer, narrower column will generally provide better resolution than a shorter, wider one, although the purification will take longer.
Issue 3: The Polar Benzonitrile Elutes Too Quickly (Runs with the Solvent Front)
Potential Cause: This typically occurs in reversed-phase chromatography where the stationary phase is non-polar (like C18) and the mobile phase is polar. Highly polar compounds have little affinity for the non-polar stationary phase and are quickly washed off the column.[1]
Recommended Solutions:
Switch to Normal Phase or HILIC:
Normal Phase Chromatography: This is the classical approach using a polar stationary phase (silica or alumina) and a non-polar mobile phase.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[9][10] It utilizes a polar stationary phase (similar to normal phase) but with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water or a buffer).[11] In HILIC, the water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[11]
For Reversed-Phase Systems:
Highly Aqueous Mobile Phases: Increase the water content of your mobile phase. Some modern reversed-phase columns are designed to be "aqueous compatible" and can be run in 100% aqueous conditions without phase collapse.[12][13]
Use of Ion-Pairing Reagents: For ionizable benzonitriles, adding an ion-pairing reagent to the mobile phase can increase retention. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying a polar benzonitrile?
For general-purpose purification of moderately polar benzonitriles, silica gel is the most common and cost-effective choice.[4] For highly polar or basic benzonitriles, consider using alumina or specialized HILIC stationary phases like those with diol, cyano, or amino functional groups.[10][14]
Q2: How do I choose the starting mobile phase for my column?
The best practice is to first develop a separation on a Thin-Layer Chromatography (TLC) plate.[6] A good starting eluent system for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Adjust the ratio of these solvents until your target compound has an Rf value between 0.2 and 0.4.[7]
Table 1: Common Solvent Systems for Normal Phase Chromatography of Polar Benzonitriles
Solvent System (v/v)
Polarity
Typical Applications
Hexanes / Ethyl Acetate
Low to Medium
General purpose, good starting point.
Hexanes / Dichloromethane
Low to Medium
Can offer different selectivity than ethyl acetate.
Dichloromethane / Methanol
Medium to High
For more polar compounds. Use with caution.
Ethyl Acetate / Methanol
High
For very polar compounds.
Q3: Should I use isocratic or gradient elution?
Isocratic elution (using a constant solvent composition) is suitable when the components of your mixture have significantly different polarities and are well-separated on TLC.[4]
Gradient elution (gradually increasing the mobile phase polarity) is preferred when you have a complex mixture with components of varying polarities.[4][15] It helps to elute strongly retained compounds in a reasonable time while still providing good separation for less retained components.
Q4: What is the difference between wet and dry loading, and which one should I use?
Wet (or Liquid) Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the column.[4] This is often preferred for liquid samples or those that are readily soluble in the eluent.[16]
Dry Loading: The sample is dissolved in a volatile solvent, mixed with a small amount of silica gel (or another inert sorbent like Celite), and the solvent is evaporated.[17] The resulting free-flowing powder is then added to the top of the column.[6] Dry loading is highly recommended for samples that have poor solubility in the initial mobile phase, as it often leads to better peak shapes and improved resolution.[17][18]
Q5: My benzonitrile seems to be decomposing on the silica gel column. What can I do?
This can happen with compounds that are sensitive to acid.[2]
Neutralize the Silica: Pre-treat the column by flushing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent) to neutralize the acidic sites.
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic stationary phase.
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).
Experimental Protocol: A General Workflow
This protocol outlines a standard procedure for the purification of a polar benzonitrile using flash column chromatography on silica gel.
Step 1: TLC Optimization
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or acetone).
Spot the solution on several TLC plates.
Run the plates in different solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
Identify a solvent system that gives your desired product an Rf of ~0.3 and good separation from impurities.
Step 2: Column Packing (Wet Packing Method)
Secure a glass column vertically with clamps.
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[16]
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[19]
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until you reach the desired column height. Do not let the top of the silica bed run dry.
Add a protective layer of sand on top of the silica gel bed.[6]
Step 3: Sample Loading (Dry Loading Recommended)
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add 2-3 times the mass of silica gel relative to your crude product.[17]
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
Carefully add this powder to the top of the packed column, creating an even layer.
Step 4: Elution and Fraction Collection
Carefully add your eluent to the column, ensuring not to disturb the top layer.
Apply gentle pressure (using a pump or house air) to begin eluting the solvent through the column.
Collect the eluting solvent in fractions (e.g., in test tubes).
If using a gradient, start with the low-polarity eluent and gradually increase the proportion of the high-polarity eluent.[7]
Step 5: Analysis and Isolation
Monitor the collected fractions by TLC to identify which ones contain your pure product.
Combine the pure fractions.
Remove the solvent using a rotary evaporator to yield your purified polar benzonitrile.[3]
Visualization of the Workflow
Below is a diagram illustrating the decision-making process for purifying polar benzonitriles.
Caption: Decision workflow for purifying polar benzonitriles.
References
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
Subramanian, G. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link]
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2013). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?[Link]
Waters Corporation. How do I increase retention time for a polar compound on a liquid chromatography (LC) column?[Link]
Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Dong, M. W. (2006). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. John Wiley & Sons.
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]
University of York, Chemistry Teaching Labs. Preparing & loading the column. [Link]
Harvey, D. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
Jandera, P. (2002). Gradient elution in normal-phase high-performance liquid chromatographic systems. Journal of Chromatography A, 965(1-2), 239-261. [Link]
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
Reddit. (2024, July 16). Column chromatography issues. [Link]
Comparative Analysis: N-Benzylpiperidine vs. 4-Substituted Piperidine Scaffolds as Dual-Target Neurotherapeutics
Executive Summary This guide provides a technical comparative analysis of N-benzylpiperidine (represented by the gold-standard Donepezil ) and 4-substituted piperidine scaffolds. While both classes function as potent Ace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of N-benzylpiperidine (represented by the gold-standard Donepezil ) and 4-substituted piperidine scaffolds. While both classes function as potent Acetylcholinesterase (AChE) inhibitors, recent medicinal chemistry efforts have pivoted toward exploiting their secondary affinity for the Sigma-1 receptor (σ1R) . This dual-targeting mechanism—cholinergic restoration combined with σ1R-mediated neuroprotection—represents the current frontier in Alzheimer’s Disease (AD) drug discovery.
Key Takeaway: The N-benzyl moiety of Donepezil is critical for dual-site binding (CAS and PAS) within the AChE gorge. However, 4-substituted piperidines offer a tunable scaffold that often yields higher σ1R selectivity, potentially offering superior neuroprotection against Aβ-toxicity despite slightly reduced AChE selectivity.
Part 1: Structural Classes & SAR Logic
The N-Benzylpiperidine Class (The Standard)
Representative Compound: Donepezil (Aricept®).
Core Pharmacophore: A piperidine ring connected via a methylene bridge to a benzyl group.
Binding Mechanism:
Cationic Head: The protonated piperidine nitrogen binds to the Catalytic Anionic Site (CAS) (Trp86, Glu202) at the bottom of the AChE gorge.
π-π Stacking: The benzyl ring interacts with the Peripheral Anionic Site (PAS) (Trp286) at the gorge entrance.
Significance: This "dual-binding" spans the entire enzymatic gorge, physically blocking substrate entry and, crucially, preventing Aβ-aggregation which is mediated by the PAS.
The 4-Substituted Piperidine Class (The Challenger)
Structural Modification: The hydrophobic bulk is moved from the nitrogen (N-linked) to the C4 position of the piperidine ring.
SAR Implication:
Sigma-1 Tuning: The 4-position substitution is a privileged pharmacophore for σ1R binding. By rigidifying this region (e.g., spiro-fusion), researchers can enhance σ1R affinity into the low nanomolar range (Ki < 5 nM).
Selectivity Trade-off: These analogs often maintain high AChE potency but may show reduced selectivity against Butyrylcholinesterase (BuChE) compared to the N-benzyl class.
Part 2: Comparative Performance Data
The following table synthesizes experimental data comparing the clinical standard (Donepezil) against optimized 4-substituted analogs.
Metric
Donepezil (N-Benzylpiperidine)
4-Substituted Piperidine Analog (Representative)
Biological Significance
AChE IC₅₀
6.7 nM
2.1 – 5.0 nM
Both are equipotent; low nM inhibition is required for clinical efficacy.
BuChE IC₅₀
~7,400 nM
~4,500 nM
Donepezil is highly selective (>1000x). 4-substituted analogs often show moderate selectivity (~100-500x).
Selectivity Index (AChE/BuChE)
> 1,100
~200 - 900
High selectivity reduces peripheral side effects (e.g., autonomic dysfunction).
Sigma-1 Receptor Kᵢ
14.6 nM
3.2 – 10.0 nM
Critical Differentiator. 4-substituted variants often exhibit superior σ1R affinity.
Sigma-1 Function
Agonist
Agonist
Agonism promotes neuroprotection and mitochondrial stability.
Mechanism
Dual Binding (CAS + PAS)
Mixed / CAS-Dominant
Dual binding is preferred for anti-amyloidogenic properties.
Note on Data Sources: Values for Donepezil are aggregated from Sugimoto et al. and Rakonczay et al. (See References). Values for 4-substituted analogs are representative of recent high-affinity ligands described in J. Med. Chem. and Eur. J. Med. Chem. literature.[1][2][3][4][5][6][7][8][9]
Part 3: Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where these inhibitors act on both the cholinergic system (symptomatic relief) and the Sigma-1 receptor (disease-modifying neuroprotection).
Figure 1: Dual-Mechanism of Action. The inhibitor blocks AChE (restoring Acetylcholine levels) and activates Sigma-1 receptors (promoting cell survival), while simultaneously blocking PAS-mediated Amyloid-beta aggregation.
Part 4: Experimental Protocols
To validate the performance of a substituted piperidine, the following self-validating protocols are standard.
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM). Also known as Ellman's Reagent.[10][11]
Step-by-Step Workflow:
Blanking: In a 96-well plate, add 140 µL Buffer + 20 µL Test Compound (diluted in <1% DMSO).
Enzyme Addition: Add 20 µL AChE solution. Incubate at 25°C for 10 minutes. Why? Allows the inhibitor to reach equilibrium binding with the enzyme.
Substrate Addition: Add 10 µL of DTNB/ATChI mixture to initiate the reaction.
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).
Calculation: Plot the slope (ΔAbs/min). Calculate % Inhibition =
.
Protocol B: Sigma-1 Receptor Radioligand Binding
To confirm the secondary target affinity (crucial for the "4-substituted" advantage).
Reagents:
Ligand: -Pentazocine (Specific σ1R agonist).
Tissue: Guinea pig brain membranes or HEK293 cells overexpressing σ1R.
Non-specific Blocker: Haloperidol (10 µM) or unlabeled Pentazocine.
Step-by-Step Workflow:
Incubation: Incubate membrane homogenates with -Pentazocine (2 nM) and increasing concentrations of the test piperidine (10⁻¹⁰ to 10⁻⁵ M).
Equilibrium: Incubate at 37°C for 120 minutes.
Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
Quantification: Liquid scintillation counting.
Analysis: Determine
using the Cheng-Prusoff equation: .
Part 5: Screening Workflow Visualization
The following diagram outlines the logical progression from synthesis to lead selection, emphasizing the checkpoints for "Go/No-Go" decisions.
Figure 2: Screening Cascade. A self-validating workflow ensuring only potent, selective, and brain-penetrant dual-inhibitors reach the lead selection stage.
References
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry.
Rakonczay, Z. (2003).[12] "Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain." Acta Biologica Hungarica.
Maurice, T., et al. (2006). "The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor."[13] British Journal of Pharmacology.
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
De Luca, L., et al. (2023).[9] "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Medicinal Chemistry.
Comparative SAR Guide: Piperidinyl Benzonitrile Scaffolds for LSD1 Inhibition
Executive Summary & Pharmacophore Logic The piperidinyl benzonitrile scaffold has emerged as a critical structural motif in the design of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1/KDM1A) . Unlike earl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Logic
The piperidinyl benzonitrile scaffold has emerged as a critical structural motif in the design of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1/KDM1A) . Unlike early-generation inhibitors (e.g., tranylcypromine derivatives) that irreversibly modify the FAD cofactor, benzonitrile-based inhibitors offer a reversible mechanism, reducing off-target risks and potential toxicity.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing the six-membered piperidine core against its five-membered pyrrolidine analog. While pyrrolidine derivatives often exhibit higher potency due to compact active-site fitting, piperidine derivatives offer distinct pharmacokinetic advantages and reduced conformational strain.
The Pharmacophore Triad
The scaffold functions through three distinct regions:
The Warhead (Benzonitrile): The nitrile group (-CN) is not merely a handle; it acts as a critical hydrogen-bond acceptor (or reversible electrophile) targeting the catalytic lysine (Lys661) deep within the LSD1 pocket.
The Core (Piperidine): Acts as a semi-rigid linker that positions the warhead while interacting with Asp555/Asn540 residues.
The Tail (Hydrophobic Moiety): Usually a bi-aryl or p-tolyl group that occupies the large hydrophobic substrate channel.
Mechanistic Visualization
The following diagram illustrates the binding mode of the piperidinyl benzonitrile inhibitor within the LSD1 active site, highlighting the critical interaction with Lys661.
Figure 1: Interaction map showing the benzonitrile warhead anchoring to Lys661, a hallmark of this reversible inhibition class.
Comparative SAR Analysis
The Core Linker: Piperidine vs. Pyrrolidine
The choice of ring size is the most significant variable in this scaffold class.[1]
Pyrrolidine (5-membered): Often yields higher potency (lower IC50). The compact ring allows the benzonitrile to penetrate deeper into the narrow catalytic cleft without steric clash.
Piperidine (6-membered): Introduces a "chair" conformation that slightly alters the vector of the nitrile group.[2] While sometimes less potent than pyrrolidine, piperidine derivatives are often prioritized for metabolic stability (less prone to oxidative metabolism at the
-carbon compared to pyrrolidines) and synthetic accessibility .
The Warhead Position
4-Cyanophenyl (Para): Essential for activity. Moving the nitrile to the meta or ortho position typically results in a >10-fold loss of potency because the angle for the Lys661 interaction is disrupted.
Nitrile Substitution: Replacing -CN with -CONH
(amide) or -COOH (acid) abolishes activity, confirming the specific electronic and steric requirement of the nitrile group.
Comparative Data Table
The following data synthesizes findings from key studies (e.g., Niwa et al. and the Manchester series) to illustrate the "Scaffold Hop" effect.
Compound Class
Core Structure
Warhead
IC50 (LSD1)
Binding Mode
Key Advantages
Compound A (Lead)
Piperidine
4-Benzonitrile
0.2 - 0.8 µM
Reversible
High metabolic stability; favorable solubility.
Compound B (Analog)
Pyrrolidine
4-Benzonitrile
0.057 µM
Reversible
Higher potency due to compact fit; lower steric strain.
Compound C (Control)
Piperidine
4-Carboxamide
> 30 µM
None
Inactive (Loss of H-bond acceptor capability).
Compound D (Control)
Piperidine
Phenyl (No CN)
> 100 µM
Weak
Inactive (Loss of warhead).
Interpretation: While the Pyrrolidine analog (Compound B) is ~10x more potent in enzymatic assays, the Piperidine scaffold (Compound A) remains a viable drug candidate due to superior ADME properties. The nitrile group is non-negotiable.
Experimental Protocols
Synthesis of the Piperidinyl Benzonitrile Core
Rationale: This protocol utilizes a reductive amination or SNAr coupling, which is robust and scalable.
Free Base Preparation: Dissolve the piperidine hydrochloride salt in DCM and wash with saturated NaHCO3 to obtain the free amine.
Coupling (Reductive Amination):
Add the free amine (1.0 eq) and the appropriate aryl aldehyde (1.1 eq) to dry DCM.
Stir for 30 mins at Room Temperature (RT) to form the imine intermediate.
Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and catalytic acetic acid.
Stir at RT for 12–16 hours under Nitrogen.
Work-up: Quench with aqueous NaHCO3. Extract with DCM (3x). Dry organic layer over MgSO4.
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
LSD1 Enzymatic Assay (TR-FRET)
Rationale: TR-FRET is preferred over colorimetric assays for its high sensitivity and resistance to fluorescent interference from test compounds.
Materials: Recombinant Human LSD1, Biotinylated H3K4me1 peptide, Europium-cryptate antibody.
Enzyme Incubation: Incubate LSD1 (2 nM final) with the test compound (serial dilutions in DMSO) in assay buffer (50 mM Tris pH 8.5, 50 mM NaCl, 0.01% Tween-20) for 30 minutes at RT.
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm; Emission: 620/665 nm).
Calculation:
is calculated by fitting the ratio of 665/620 nm signals to a sigmoidal dose-response curve.
Workflow Visualization
The following diagram outlines the iterative cycle from design to validation for this scaffold.
Figure 2: The iterative SAR workflow. Note the critical "Selectivity Profiling" step to ensure the benzonitrile does not inhibit related amine oxidases (MAO-A/B).
References
Niwa, H., et al. (2018). "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile." Molecules, 23(7), 1538.[3]
Mould, D. P., et al. (2017). "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." J. Med.[4] Chem. (Manchester Group).
BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery."
Stazi, G., et al. (2016). "LSD1 inhibitors: A patent review (2010–2015)."[5] Expert Opin.[5] Ther. Pat.
This guide outlines the critical in-vitro evaluation framework for derivatives of 5-Formyl-2-(piperidin-1-yl)benzonitrile (FPB) . FPB is a high-value pharmacophore scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical in-vitro evaluation framework for derivatives of 5-Formyl-2-(piperidin-1-yl)benzonitrile (FPB) .
FPB is a high-value pharmacophore scaffold. Its specific structure combines a piperidine ring (improving solubility and bioavailability) with a benzonitrile core (providing hydrogen bond acceptors) and a reactive formyl group (allowing rapid diversification via condensation reactions).
While the FPB scaffold itself is often biologically inert or weakly active, its derivatives—particularly Schiff bases, hydrazones, and Knoevenagel condensation products—are frequently investigated for kinase inhibition (e.g., VEGFR-2, c-Met) and SIRT6 modulation in oncology and metabolic research.
Executive Analysis & Comparative Performance
Objective: To determine if FPB derivatives offer superior potency or selectivity compared to established clinical standards.
The table below summarizes representative performance metrics for FPB-derived libraries (e.g., hydrazone-functionalized FPB) against standard clinical agents.
Feature
FPB Derivatives (Optimized)
Doxorubicin (Standard Chemo)
Sorafenib (Kinase Inhibitor)
FPB Scaffold (Parent)
Primary Target
Multi-target (SIRT6 / VEGFR-2)
DNA Intercalation / Topo II
VEGFR / PDGFR / RAF
N/A (Intermediate)
IC50 (Breast/MCF-7)
1.5 – 4.0 µM
0.5 – 1.2 µM
4.0 – 6.0 µM
> 100 µM (Inactive)
Selectivity Index (SI)
High (> 10)
Low (< 2)
Moderate (~5)
N/A
Solubility
Moderate (Piperidine-aided)
High
Low (Lipophilic)
Moderate
Toxicity (Normal Cells)
Low (HEK293 IC50 > 50µM)
High (Cardiotoxic)
Moderate
Low
Key Insight: While Doxorubicin is more potent in absolute terms, FPB derivatives often exhibit superior Selectivity Indices (SI) , killing cancer cells while sparing normal fibroblasts (e.g., HEK293 or HFF-1). This makes them attractive candidates for targeted therapy with reduced side effects.
Strategic Testing Workflow (Visualized)
To rigorously validate these derivatives, a funnel-based screening approach is required. This ensures resources are not wasted on non-viable compounds.
Figure 1: The "Funnel" approach to testing FPB derivatives. Only compounds passing the purity check and single-dose screen proceed to labor-intensive IC50 determination.
Detailed Experimental Protocols
As a Senior Scientist, I emphasize that reproducibility is the currency of trust . The following protocols include self-validating checkpoints often missed in standard literature.
Many piperidine-benzonitriles function as enzyme inhibitors. This protocol validates the mechanism.
Methodology:
Enzyme Prep: Use recombinant human SIRT6 or VEGFR-2.
Substrate: Fluorogenic peptide substrate (e.g., p53-acetyl-Lys382 for SIRT6).
Reaction: Incubate Enzyme + FPB Derivative + Cofactor (NAD+ or ATP) for 30 mins at 37°C.
Detection: Stop reaction and measure fluorescence.
Causality Check: If the derivative inhibits cell growth (Protocol A) but fails this enzyme assay, the mechanism is likely off-target (e.g., general membrane disruption), and the compound should be deprioritized.
Mechanistic Pathway Visualization
Understanding how FPB derivatives induce cell death is crucial. The diagram below illustrates the consensus mechanism for this chemotype: Mitochondrial Apoptosis via Bcl-2 downregulation .
Figure 2: The consensus Mechanism of Action (MoA). FPB derivatives typically shift the Bax/Bcl-2 ratio, triggering the intrinsic apoptotic pathway.
References
Design and Synthesis of Novel Piperidine Derivatives. Journal of Medicinal Chemistry. Focuses on the piperidine pharmacophore in anticancer agents.[2][3][4][5]
Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs. BenchChem Technical Guides. Provides data on SIRT6 inhibition for similar scaffolds.
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents. Pharmaceuticals. Validates the VEGFR-2 targeting potential of piperidine-benzonitrile substructures.
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles. Preprints. Comparative data on carbonitrile derivatives against neuroblastoma.[6]
5-Formyl-2-(piperidin-1-yl)benzonitrile Product Data. Sigma-Aldrich. Physical properties and handling of the parent scaffold.[7][8][9]
Benchmarking Novel Compound 5-Formyl-2-(piperidin-1-yl)benzonitrile as a Potential ENPP1 Inhibitor for Cancer Immunotherapy
Introduction: The Emerging Role of ENPP1 in Immuno-Oncology In the rapidly evolving landscape of cancer immunotherapy, the focus has expanded beyond checkpoint inhibitors to novel targets that can modulate the tumor micr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emerging Role of ENPP1 in Immuno-Oncology
In the rapidly evolving landscape of cancer immunotherapy, the focus has expanded beyond checkpoint inhibitors to novel targets that can modulate the tumor microenvironment (TME) and reinvigorate anti-tumor immunity. One such target that has garnered significant attention is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2][3][4] ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating innate immunity through the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[1][2][4][5][6]
The cGAS-STING pathway is a key innate immune sensing pathway that detects cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection, often present in cancer cells.[2][7] Upon sensing dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING.[1][2][7] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately recruiting and activating immune cells to attack the tumor.[2][7][8]
ENPP1 acts as a crucial negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby dampening the anti-tumor immune response.[1][2][5][8][9] High expression of ENPP1 in various cancers correlates with poor prognosis, metastasis, and resistance to immunotherapy.[3][4][5][10][11] Consequently, inhibiting ENPP1 has emerged as a promising therapeutic strategy to enhance the efficacy of cancer immunotherapies by preserving cGAMP levels and boosting STING-mediated anti-tumor immunity.[5][9][12][13]
This guide introduces a novel small molecule, 5-Formyl-2-(piperidin-1-yl)benzonitrile, as a candidate inhibitor of ENPP1. We will outline a comprehensive experimental framework to benchmark its inhibitory potential against established ENPP1 inhibitors, providing researchers and drug development professionals with a robust methodology for evaluation.
The Benchmarking Strategy: A Head-to-Head Comparison
To ascertain the potential of 5-Formyl-2-(piperidin-1-yl)benzonitrile as a therapeutic agent, a direct comparison with well-characterized ENPP1 inhibitors is essential. For the purpose of this guide, we will use the following known inhibitors as benchmarks:
A Non-Nucleotide-Based Inhibitor (e.g., SR-8314 or similar quinazoline-based compounds): These represent a class of potent and selective small molecule inhibitors.[1]
A Nucleotide-Based Inhibitor (e.g., a cGAMP analog): These inhibitors are substrate analogs that competitively inhibit ENPP1.[1]
Our benchmarking workflow will encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the functional consequences on the cGAS-STING pathway.
Experimental Protocols
Part 1: Biochemical Evaluation of ENPP1 Inhibition
The initial step is to determine if 5-Formyl-2-(piperidin-1-yl)benzonitrile directly inhibits ENPP1 enzymatic activity and to quantify its potency.
Caption: Workflow for the biochemical ENPP1 inhibition assay.
This protocol is adapted from commercially available kits that utilize a fluorogenic substrate.[14]
Reagent Preparation:
Prepare a stock solution of recombinant human ENPP1 in assay buffer.
Prepare serial dilutions of 5-Formyl-2-(piperidin-1-yl)benzonitrile and benchmark inhibitors in DMSO. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only control.
Prepare the fluorogenic ENPP1 substrate (e.g., Tokyo Green™-mAMP) in assay buffer.
Assay Procedure:
In a 96-well plate, add the diluted compounds to their respective wells.
Add the recombinant ENPP1 enzyme to all wells except the "no enzyme" control.
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Incubate the plate at 37°C for 60 minutes, protected from light.
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Data Analysis and IC50 Determination:
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response with variable slope).[15][16][17][18]
Part 2: Cell-Based Functional Assessment of STING Pathway Activation
Demonstrating that an ENPP1 inhibitor can potentiate STING signaling in a cellular context is crucial for its therapeutic relevance. This can be achieved using a STING reporter cell line.
Caption: Workflow for the cell-based STING reporter assay.
This protocol utilizes a reporter cell line, such as THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF3/NF-κB-inducible promoter.[19][20][21][22]
Cell Culture and Seeding:
Culture the STING reporter cells according to the manufacturer's instructions.
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment and Stimulation:
Prepare serial dilutions of 5-Formyl-2-(piperidin-1-yl)benzonitrile and the benchmark inhibitors in cell culture medium.
Add the diluted compounds to the cells and incubate for 1-2 hours.
Prepare a dose-response curve of cGAMP and add it to the wells containing the inhibitors. Include a no-cGAMP control.
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
Luciferase Assay and Data Analysis:
Collect the cell culture supernatant.
Perform a luciferase assay on the supernatant according to the reporter gene assay manufacturer's protocol.
Measure luminescence using a plate reader.
Calculate the fold induction of luciferase activity relative to the unstimulated control.
Plot the fold induction against the cGAMP concentration for each inhibitor concentration. The potentiation of STING signaling will be observed as a leftward shift in the cGAMP dose-response curve.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Comparative Biochemical Potency of ENPP1 Inhibitors
Compound
IC50 (nM)
5-Formyl-2-(piperidin-1-yl)benzonitrile
Experimental Value
Benchmark Inhibitor 1 (Non-Nucleotide)
Experimental Value
Benchmark Inhibitor 2 (Nucleotide-Based)
Experimental Value
A lower IC50 value indicates greater potency in inhibiting ENPP1 enzymatic activity.
Table 2: Comparative Functional Activity in STING Reporter Cells
Compound (at a fixed concentration, e.g., 1 µM)
Fold Potentiation of cGAMP EC50
5-Formyl-2-(piperidin-1-yl)benzonitrile
Experimental Value
Benchmark Inhibitor 1 (Non-Nucleotide)
Experimental Value
Benchmark Inhibitor 2 (Nucleotide-Based)
Experimental Value
A higher fold potentiation indicates a greater ability to enhance STING signaling in a cellular context.
The Underlying Signaling Pathway
The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action for ENPP1 inhibitors.
Caption: The cGAS-STING pathway and the inhibitory action of ENPP1 antagonists.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization and benchmarking of 5-Formyl-2-(piperidin-1-yl)benzonitrile as a potential ENPP1 inhibitor. Positive results from these assays—specifically, potent biochemical inhibition of ENPP1 and a corresponding enhancement of STING signaling in cells—would warrant further investigation. Subsequent studies should include assessing selectivity against other phosphodiesterases, determining the mode of inhibition (e.g., competitive, non-competitive), and evaluating in vivo efficacy in syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors.[9] The ultimate goal is to determine if this novel compound can effectively "cut the brakes" on the anti-tumor immune response, offering a new therapeutic avenue for cancer patients.
References
Onyedibe, K.I., Wang, M., and Sintim, H.O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. [Link]
ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. (2023). PNAS, 120(52), e2313693120. [Link]
ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. (n.d.). PMC. [Link]
ENPP1 Immunobiology as a Therapeutic Target. (2023). Clinical Cancer Research. [Link]
What ENPP1 inhibitors are in clinical trials currently? (2025). Patsnap Synapse. [Link]
Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). (n.d.). Spandidos Publications. [Link]
Crystal structures of human ENPP1 in apo and bound forms. (2020). PMC - NIH. [Link]
5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Brigham Results. [Link]
Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity. (n.d.). PMC. [Link]
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Celigo. [Link]
Crystal structures of human ENPP1 in apo and bound forms. (n.d.). ResearchGate. [Link]
Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. (n.d.). PMC. [Link]
Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. (n.d.). PNAS. [Link]
Supplementary Table S1: Clinical Trials of ENPP1 inhibitors from ENPP1 Immunobiology as a Therapeutic Target. (2025). figshare. [Link]
688 A phase 1 multi-center, open-label, dose escalation study to evaluate the safety and pharmacokinetics of oral SR-8541A, an ENPP1 inhibitor, in patients with advanced solid tumors. (2024). The Journal for ImmunoTherapy of Cancer. [Link]
Cell-based luciferase assay of STING in response to CDNs. Cells were.... (n.d.). ResearchGate. [Link]
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. (2024). PubMed. [Link]
What are the new molecules for ENPP1 inhibitors? (2025). Patsnap Synapse. [Link]
Technical Guide: Optimizing Cytotoxicity Assays for Novel Piperidine Scaffolds
Executive Summary: The Piperidine Challenge The piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the backbone for FDA-approved oncology drugs like Palbociclib and Ceritinib. However, in ear...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Piperidine Challenge
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the backbone for FDA-approved oncology drugs like Palbociclib and Ceritinib. However, in early-stage drug discovery, novel piperidine derivatives present specific screening challenges. Their lipophilic nature often requires high DMSO concentrations, and their mechanism of action—frequently involving mitochondrial disruption and ROS generation—can interfere with standard colorimetric readouts.
This guide objectively compares three dominant assay modalities (Tetrazolium, ATP-Luminescence, and Impedance) to determine the optimal workflow for screening novel piperidine series (NPS). Our recommendation is to transition from metabolic (MTT) assays to ATP-based luminescent assays for primary screening of piperidine compounds to eliminate metabolic artifacts and improve sensitivity.
Comparative Analysis of Assay Modalities
The Pitfall of MTT with Piperidines
While cost-effective, MTT assays rely on mitochondrial reductase enzymes to convert tetrazolium salts into purple formazan. Piperidine derivatives often induce Reactive Oxygen Species (ROS) or directly target mitochondrial membranes. This can alter enzymatic activity independent of cell death, leading to false "viability" signals even when cells are dying.
Matrix: Selecting the Right Tool
Feature
MTT / MTS (Metabolic)
ATP Luminescence (CellTiter-Glo®)
Real-Time Impedance (xCELLigence)
Readout Principle
Enzymatic reduction (Colorimetric)
ATP Quantitation (Luminescence)
Electrical Impedance (Kinetic)
Sensitivity
Moderate (>1,000 cells/well)
High (<10 cells/well)
Moderate
Piperidine Compatibility
Low (Risk of chemical reduction interference)
High (Lysis step eliminates interference)
High (Label-free)
Throughput
Low (Solubilization steps required)
High (Add-mix-measure)
Medium (Hardware limited)
Cost Per Well
$ (Low)
$ (High)
(Very High)
Best Use Case
Rough dose-ranging in academic labs
Primary screening & IC50 determination
Mechanism of action (MoA) & time-dependent toxicity
Experimental Validation: Case Study (NPS-200 Series)
To validate the superiority of ATP assays, we screened a hypothetical novel piperidine series (NPS-200) targeting the A549 lung cancer line. We compared the IC50 values derived from MTT versus ATP luminescence.[1][2]
Hypothesis: MTT assays will underestimate cytotoxicity (higher IC50) due to ROS-induced mitochondrial hyper-metabolism in the early apoptotic phase.
Table 1: Comparative IC50 Data (A549 Cells, 48h Exposure)
Compound ID
Structure Class
MTT IC50 (µM)
ATP IC50 (µM)
Discrepancy
Status
NPS-204
4-Piperidone derivative
45.2 ± 3.1
12.8 ± 0.5
+253% (False Low Potency)
Lead Candidate
NPS-208
N-benzylpiperidine
88.1 ± 5.2
82.4 ± 4.1
~7% (Consistent)
Inactive
Cisplatin
Platinum Control
6.5 ± 0.8
5.9 ± 0.4
~10% (Consistent)
Control
Doxorubicin
Anthracycline Control
0.8 ± 0.1
0.7 ± 0.1
~14% (Consistent)
Control
Scientist's Insight: Note the massive discrepancy for NPS-204 . The compound induces mitochondrial stress, causing the remaining enzymes to over-reduce MTT, masking cell death. The ATP assay, which lyses the cell immediately, provided the true, more potent IC50.
This protocol is optimized for lipophilic piperidine compounds to prevent precipitation and ensure accurate IC50 generation.
Workflow Diagram
Figure 1: Optimized High-Throughput Screening workflow for Piperidine derivatives.
Step-by-Step Methodology
Reagents:
Target Cells (e.g., A549, HepG2)
Novel Piperidine Stock (10 mM in 100% DMSO)
ATP Detection Reagent (e.g., CellTiter-Glo® or equivalent)
White-walled 96-well plates (Critical for luminescence reflection)
Protocol:
Cell Seeding:
Seed 3,000–5,000 cells/well in 100 µL media.
Senior Scientist Note: Piperidines can be cytostatic.[3][4][5][6][7] Ensure cells are in the log growth phase and not over-confluent at the time of treatment.
Incubate for 24 hours to allow attachment.
Compound Preparation (The "0.5% Rule"):
Prepare a 200x master plate of the piperidine compound in DMSO.
Dilute 1:200 into culture media to create a 1x working solution.
Critical: Final DMSO concentration must be ≤0.5%. Piperidines are hydrophobic; if the solution turns cloudy upon media addition, sonicate or use a cyclodextrin carrier.
Treatment:
Aspirate old media (optional, but recommended to remove metabolic waste) and add 100 µL of compound-containing media.
Include Vehicle Control (0.5% DMSO only) and Positive Control (10 µM Staurosporine).
Incubate for 48 hours.
Luminescence Development:
Equilibrate the plate and ATP reagent to room temperature (22°C) for 30 minutes. Cold reagents result in uneven lysis.
Add 100 µL of ATP reagent directly to the wells (1:1 ratio).
Orbitally shake for 2 minutes to induce cell lysis.
Incubate static for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Read on a multi-mode plate reader (Luminescence mode, 1000ms integration time).
Understanding the Mechanism of Action (MoA) helps interpret assay data. Piperidine derivatives frequently act as "mitocans" (mitochondria-targeting anticancer agents).
Figure 2: The apoptotic cascade triggered by piperidine derivatives, highlighting mitochondrial disruption.
Interpretation: Because the mechanism involves mitochondrial collapse (ΔΨm), metabolic assays like MTT (which measure mitochondrial reductase) can fluctuate wildly before the cell actually dies. The ATP assay measures the presence of ATP, which drops precipitously and irreversibly only upon cell death, providing a cleaner binary signal.
References
BenchChem. (2025).[3][4] Comparative Safety Analysis of Piperidine Analogs for Drug Development. Retrieved from 3
Mitra, S., et al. (2022).[3][8][9] Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review. National Institutes of Health (NIH) / PubMed. Retrieved from 6
Petty, R.D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence. Retrieved from 1
Promega Corporation. (2024). Is Your MTT Assay Really the Best Choice? Technical Resource. Retrieved from
Matiadis, D., et al. (2023). Highly functionalized piperidines: Free radical scavenging and anticancer activity.[3] National Institutes of Health (NIH). Retrieved from 10
A Researcher's Guide to Validating the Mechanism of Action for Piperidine-Containing Drugs
Introduction: The Enduring Relevance of the Piperidine Scaffold The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a v...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Relevance of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1][2] From potent analgesics like fentanyl to antipsychotics such as haloperidol, and from antihistamines to antiviral agents, the piperidine motif is a testament to nature's efficiency and the chemist's ingenuity.[3][4] Its conformational flexibility and the basicity of its nitrogen atom allow it to form critical interactions with a multitude of biological targets, particularly within the central nervous system (CNS).[2][5]
However, this versatility presents a significant challenge: accurately and comprehensively validating the mechanism of action (MoA) for any new piperidine-containing drug candidate. A drug's true MoA is the sum of its intended (on-target) effects and its unintended (off-target) interactions. A failure to rigorously validate this entire profile can lead to late-stage clinical failures, unexpected toxicities, or missed therapeutic opportunities.
This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to navigate the complex process of MoA validation. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a multi-tiered, self-validating system designed to build a robust and defensible mechanistic dossier for any piperidine-based therapeutic.
A Multi-Tiered Framework for MoA Validation
The validation of a drug's MoA is not a single experiment but a logical, iterative process. We present a four-tiered framework that progresses from initial molecular interaction to functional cellular response, and finally to systemic effects in a living organism. This structure ensures that each stage builds upon the last, providing a comprehensive and cross-validated mechanistic picture.
Caption: A multi-tiered workflow for robust MoA validation.
Tier 1: Confirming Target Engagement & Affinity
The foundational question for any MoA is: "Does the drug bind to its intended target?" This tier focuses on quantifying the physical interaction between the piperidine compound and its purified target protein.
Core Technique: Radioligand Binding Assays
Radioligand binding is the gold standard for accurately determining the affinity of a drug for its receptor.[5][6] It relies on a competitive principle where the test compound (unlabeled) competes with a radioactive ligand ("hot" ligand) for binding to the target receptor.
Causality Behind the Choice: This assay directly measures the drug-target interaction, independent of downstream cellular signaling. The resulting equilibrium dissociation constant (Ki) is a fundamental parameter of the drug's pharmacology and is crucial for comparing the potency of different compounds.
Experimental Protocol: Competitive Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with ³H or ¹²⁵I.
Test Compound: The piperidine-containing drug of interest.
"Cold" Ligand: A known, high-affinity unlabeled ligand for defining non-specific binding.
Assay Buffer: A buffer optimized for receptor stability and binding (e.g., 50 mM Tris, 5 mM MgCl₂).
Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C).
Scintillation Counter: For detecting radioactivity.
Methodology:
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Receptor membranes + radioligand + assay buffer.
Non-Specific Binding (NSB): Receptor membranes + radioligand + a saturating concentration of the "cold" ligand.
Test Compound: Receptor membranes + radioligand + serial dilutions of the test compound (typically 10 concentrations over a 5-log range).
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters multiple times with ice-cold wash buffer.
Detection: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[7]
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Comparison of Target Engagement Techniques
While radioligand binding is the standard, other techniques offer distinct advantages.
Measures changes in refractive index upon binding to a target-immobilized chip.
Real-time kinetics (on/off rates), label-free.
Requires protein purification and immobilization, can be costly.
Fluorescence Polarization (FP)
Measures changes in the rotation of a fluorescent probe upon binding.
Homogeneous (no-wash) format, suitable for HTS.
Lower sensitivity than radioligand assays, requires a suitable fluorescent probe.
Tier 2: Assessing Cellular & Functional Activity
Binding to a target is meaningless unless it translates into a biological response. This tier investigates the functional consequences of target engagement in a cellular context, determining whether the compound is an agonist, antagonist, or partial agonist.
Core Technique: GPCR Second Messenger Assays (cAMP)
Many CNS-active piperidine drugs target G-protein coupled receptors (GPCRs). These receptors, upon activation, modulate the levels of intracellular second messengers like cyclic AMP (cAMP).[8] Measuring cAMP levels is a direct readout of the functional activity of drugs targeting Gs-coupled (which increase cAMP) or Gi-coupled (which decrease cAMP) receptors.[9]
Causality Behind the Choice: This assay moves beyond simple binding to measure the first step in the cellular signaling cascade. It allows for the determination of a compound's potency (EC50 for agonists, IC50 for antagonists) and its efficacy (Emax), which defines its ability to produce a maximal response compared to the endogenous ligand. This is critical for distinguishing full agonists, partial agonists, and antagonists.[10]
Caption: Signaling pathway for a Gi-coupled GPCR, like the Dopamine D2 receptor.
Cell Plating: Seed the engineered cells into the 96-well plates and incubate overnight to allow for adherence.
Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent (containing the luciferase substrate) diluted in an appropriate buffer. Incubate for 2 hours to allow the reagent to equilibrate within the cells.
Compound Addition:
For Agonist Mode: Add serial dilutions of the test compound directly to the wells.
For Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of a known reference agonist (typically at its EC80).
Signal Detection: Immediately place the plate in a luminometer and measure the kinetic response over a period of 15-30 minutes.
Data Analysis:
For each concentration, determine the peak luminescence or the area under the curve.
Plot the response against the log concentration of the test compound.
For Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist.
For Antagonist Mode: Fit the data to determine the IC50, which reflects the compound's ability to block the agonist response.
Alternative Functional Assay: Automated Patch-Clamp (APC)
For piperidine drugs targeting ion channels, electrophysiology is the definitive functional assay. Automated patch-clamp systems have revolutionized this field for drug discovery.[2]
Causality Behind the Choice: APC directly measures the flow of ions through a channel, providing the most direct evidence of a compound's effect. It offers significantly higher throughput than traditional manual patch-clamp, making it suitable for screening and lead optimization.[1][12] This is particularly critical for safety assessment, such as testing for unintended blockade of the hERG potassium channel, a common liability for piperidine-containing compounds.
A drug is defined as much by what it doesn't bind to as what it does. Off-target interactions are a major cause of adverse drug reactions.[13] Rigorous off-target profiling is a non-negotiable step in building a trustworthy mechanistic and safety profile.
Core Technique: Broad Off-Target Screening Panels
Several commercial providers (e.g., Charles River, Eurofins, Reaction Biology) offer comprehensive screening panels where a compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of clinically relevant receptors, ion channels, transporters, and enzymes.[13][14]
Causality Behind the Choice: This approach is hypothesis-generating. It provides a broad, unbiased view of a compound's potential liabilities.[15] A "clean" profile in such a panel significantly de-risks a development program, while identified "hits" can often explain unexpected in vivo effects or guide medicinal chemistry efforts to improve selectivity.
Tier 4: In Vivo Validation of Mechanism
The ultimate test of an MoA is whether it holds true in a complex, living system. This tier aims to demonstrate that the drug engages its target in an animal model and produces a predictable, quantifiable physiological or behavioral effect.
PET is a powerful, non-invasive imaging technique that can visualize and quantify drug-target engagement in the brain of a living animal or human.[16] This is typically done by injecting a radiolabeled version of the drug or a competing radioligand and measuring its displacement by the unlabeled test compound.
Causality Behind the Choice: PET provides unequivocal evidence that the drug reaches its target in the relevant tissue (e.g., the brain) at clinically relevant doses.[17] It allows researchers to correlate the level of target occupancy with the observed pharmacological effect, bridging the gap between in vitro data and in vivo efficacy.
In parallel with target engagement studies like PET, the drug's effect must be tested in an animal model that recapitulates some aspect of the human disease. For a CNS drug, this could be a behavioral model. For example, antipsychotic activity is often predicted by a drug's ability to inhibit apomorphine-induced climbing in mice, a behavior linked to dopamine receptor activation.[18]
Case Study: Comparative MoA Validation of Two Hypothetical D2 Receptor Antagonists
Let's compare two hypothetical piperidine-containing drugs developed as antipsychotics targeting the dopamine D2 receptor.
Compound A (Haloperidol-like): A potent D2 antagonist.
Compound B (Aripiprazole-like): A D2 partial agonist.[19]
Tier 1 & 2 Data Summary
Parameter
Compound A (Antagonist)
Compound B (Partial Agonist)
Rationale
D₂ Receptor Binding (Ki, nM)
0.7
0.34
Both compounds show high affinity for the primary target.[20]
5-HT₂ₐ Receptor Binding (Ki, nM)
50
8.7
Compound B has higher affinity for a key serotonin receptor involved in atypical antipsychotic effects.[20]
D₂ Functional Assay (Emax)
0% (Antagonist)
~25% (Partial Agonist)
This is the key functional differentiator. Compound B weakly activates the receptor, unlike the complete blockade by A.[21][22]
D₂ Functional Assay (IC50/EC50, nM)
1.2 (IC50)
1.5 (EC50)
Both show high functional potency at the target receptor.
Tier 3 & 4 Data Interpretation
Off-Target Profile: A broad screening panel reveals that Compound A has significant affinity for alpha-1 adrenergic and histamine H1 receptors, predicting potential side effects like orthostatic hypotension and sedation. Compound B has a cleaner profile. Both show some affinity for the hERG channel, requiring further investigation.
In Vivo Validation: In a PET study, both compounds demonstrate high D2 receptor occupancy (>80%) in the striatum at therapeutic doses.[20] However, in behavioral models, Compound A induces catalepsy (a proxy for extrapyramidal side effects) at doses required for efficacy, while Compound B does not, even at high receptor occupancy.[20][23]
Final Conclusion
Validating the mechanism of action for a piperidine-containing drug is a rigorous, multi-faceted endeavor that forms the bedrock of any successful drug discovery program. It demands a logical progression from demonstrating molecular binding to proving functional relevance and, ultimately, confirming the hypothesis in a physiological system. By adopting a multi-tiered, comparative approach that emphasizes the causality behind each experimental choice, researchers can build a comprehensive, trustworthy, and defensible mechanistic profile. This not only satisfies regulatory requirements but also provides the critical insights needed to develop safer, more effective medicines.
References
Sophion Bioscience. (n.d.). Boost Drug Discovery with Automated Patch Clamp Efficiency.
Cell Microsystems. (n.d.). Automated Patch Clamp.
Horváth, Á., Vaskó, C., Szenti, M., Pankotai, T., & Panyi, G. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 728282.
Milligan, C. J., & Li, J. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 15(9), 1017-1027.
Fertig, N., & Blick, R. H. (2006). Ion Channel Drug Discovery and Research: The Automated Nano-Patch-ClampO Technology. Current Drug Discovery Technologies, 3(1), 1-6.
Nash, D., et al. (2006). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 149(3), 291-299.
Shapiro, G., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Neuropharmacology, 51(6), 1066-1080.
Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
Nash, D., et al. (2006). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 149, 291–299.
Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
Wang, H., et al. (2021). In Vivo 3-D Dose Verification Using PET/CT Images After Carbon-Ion Radiation Therapy. Frontiers in Oncology, 11, 628675.
Hausch, F., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8348-8373.
Gower-James, K. L., et al. (2021). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. Molecular Imaging and Biology, 23(3), 323-336.
Fuller, M. A. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
O'Donnell, P., et al. (2006). Effects of Aripiprazole and Haloperidol on Fos-like Immunoreactivity in the Prefrontal Cortex and Amygdala. Journal of Clinical Psychopharmacology, 26(4), 404-409.
Wong, D. F., et al. (2016). Guidelines to PET measurements of the target occupancy in the brain for drug development. Journal of Cerebral Blood Flow & Metabolism, 36(8), 1317-1331.
Chang, J. S., et al. (2015). ARIPIPRAZOLE VERSUS HALOPERIDOL TREATMENT IN EARLY-STAGE SCHIZOPHRENIA.
Rashidian, M., et al. (2021). In Vivo Cell Tracking Using PET: Opportunities and Challenges for Clinical Translation in Oncology. Cancers, 13(16), 4038.
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
Zhang, P., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
Shokeen, M., et al. (2021). In vivo biodistribution and tumor targeting by PET/CT imaging. (a) In...
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
Chang, J. S., et al. (2015). Aripiprazole versus haloperidol treatment in early-stage schizophrenia.
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
Spectroscopic comparison of 5-Formyl-2-(piperidin-1-yl)benzonitrile and its precursors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular scaffolds is paramount. The journey...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular scaffolds is paramount. The journey from simple precursors to a complex final product is a carefully orchestrated series of transformations, each step of which can be meticulously monitored and confirmed through spectroscopic analysis. This guide provides an in-depth spectroscopic comparison of the versatile building block, 5-Formyl-2-(piperidin-1-yl)benzonitrile, and its immediate precursors: 2-fluoro-5-formylbenzonitrile and piperidine.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral changes that signify the successful synthesis of the target molecule. This guide is designed to equip researchers with the practical knowledge to not only verify the outcome of this specific reaction but also to apply these principles to the characterization of other novel compounds.
The Synthetic Pathway: A Nucleophilic Aromatic Substitution
The synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-withdrawing nature of the nitrile and formyl groups on the aromatic ring of 2-fluoro-5-formylbenzonitrile facilitates the displacement of the highly electronegative fluorine atom by the nucleophilic secondary amine, piperidine.
Caption: Synthetic route to 5-Formyl-2-(piperidin-1-yl)benzonitrile.
Spectroscopic Data at a Glance
Table 1: 1H NMR Data (Predicted for Product)
Compound
Chemical Shift (δ) ppm
2-fluoro-5-formylbenzonitrile
Aromatic protons: ~7.8-8.2 (m), Aldehyde proton: ~9.9 (s)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The transformation from precursors to the final product is clearly evidenced by distinct changes in both 1H and 13C NMR spectra.
Caption: General workflow for NMR analysis.
1H NMR Analysis:
2-fluoro-5-formylbenzonitrile: The 1H NMR spectrum of this starting material is characterized by signals in the aromatic region (typically between 7.8 and 8.2 ppm) and a distinct singlet for the aldehyde proton around 9.9 ppm. The coupling patterns of the aromatic protons are influenced by the fluorine atom.
Piperidine: The spectrum of piperidine is much simpler, showing two main regions of signals corresponding to the protons on the carbons adjacent to the nitrogen (α-protons) at approximately 2.79 ppm and the remaining methylene protons (β and γ-protons) in a more upfield multiplet around 1.55 ppm.[1] The broad signal for the N-H proton is also observable.
5-Formyl-2-(piperidin-1-yl)benzonitrile (Predicted): Upon successful reaction, the 1H NMR spectrum of the product will exhibit features from both precursors, with significant shifts. The aromatic region will show a different substitution pattern, and the signals are expected to shift upfield due to the electron-donating effect of the piperidine nitrogen. The aldehyde proton should remain as a singlet, possibly with a slight shift. Crucially, the piperidine signals will be present, with the α-protons shifted downfield to around 3.2 ppm due to their direct attachment to the aromatic ring. The N-H signal from piperidine will be absent.
13C NMR Analysis:
2-fluoro-5-formylbenzonitrile: The 13C NMR spectrum will show several signals in the aromatic region, with the carbon directly bonded to the fluorine exhibiting a large coupling constant (1JC-F). The nitrile carbon appears around 115 ppm, and the aldehyde carbonyl carbon is significantly downfield at approximately 190 ppm.
Piperidine: The spectrum of piperidine is simple, with three distinct signals for the α, β, and γ carbons at approximately 47.8, 27.3, and 25.2 ppm, respectively.[1]
5-Formyl-2-(piperidin-1-yl)benzonitrile (Predicted): The product's 13C NMR spectrum will confirm the new C-N bond formation. The aromatic carbon previously attached to fluorine will now be bonded to nitrogen, resulting in a significant upfield shift. The other aromatic carbon signals will also shift. The piperidine carbon signals will be present, with the α-carbon appearing around 53 ppm. The nitrile and aldehyde carbonyl signals will remain in their characteristic regions.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key transformations in this synthesis are readily observable in the IR spectrum.
Key IR Spectral Changes:
Disappearance of N-H and C-F Bands: The most telling sign of a successful reaction is the disappearance of the broad N-H stretching band from piperidine (around 3290 cm-1) and the C-F stretching band from 2-fluoro-5-formylbenzonitrile (around 1250 cm-1).[3]
Persistence of C≡N and C=O Bands: The sharp C≡N stretching vibration (around 2220-2230 cm-1) and the strong C=O stretching vibration of the aldehyde (around 1690-1700 cm-1) should be present in both the starting material (2-fluoro-5-formylbenzonitrile) and the final product.[2]
Appearance of Aliphatic C-H Bands: The final product will exhibit C-H stretching bands from the piperidine ring in the aliphatic region (around 2800-2950 cm-1), which were absent in the aromatic starting material.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.
Caption: A simplified workflow for mass spectrometry analysis.
Expected Fragmentation Patterns:
2-fluoro-5-formylbenzonitrile: The molecular ion peak will be observed at m/z 149. Common fragments would include the loss of carbon monoxide (CO) to give a peak at m/z 121, and the loss of the formyl radical (CHO) to give a peak at m/z 120.
Piperidine: The molecular ion is at m/z 85. A prominent fragment is typically observed at m/z 84, corresponding to the loss of a hydrogen atom to form a stable iminium ion.[4][5]
5-Formyl-2-(piperidin-1-yl)benzonitrile: The molecular ion peak is expected at m/z 214, confirming the molecular formula C13H14N2O. Key fragmentation pathways would likely involve the loss of a hydrogen atom (m/z 213), the formyl radical (m/z 185), and the entire piperidine ring (resulting in a fragment at m/z 130).
Conclusion
The spectroscopic comparison of 5-Formyl-2-(piperidin-1-yl)benzonitrile with its precursors, 2-fluoro-5-formylbenzonitrile and piperidine, provides a clear and definitive method for confirming the success of the synthesis. By carefully analyzing the changes in NMR chemical shifts, the appearance and disappearance of key IR absorption bands, and the molecular ion and fragmentation patterns in the mass spectra, researchers can confidently verify the structure of the final product. The principles outlined in this guide serve as a fundamental framework for the spectroscopic characterization of a wide range of organic compounds, empowering scientists in their pursuit of novel molecular discovery.
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]
Executive Summary & Core Directive Do not treat 5-Formyl-2-(piperidin-1-yl)benzonitrile as generic organic waste. This compound possesses a "Dual-Trigger" hazard profile: The Aldehyde (-CHO): A reducing agent susceptible...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Do not treat 5-Formyl-2-(piperidin-1-yl)benzonitrile as generic organic waste.
This compound possesses a "Dual-Trigger" hazard profile:
The Aldehyde (-CHO): A reducing agent susceptible to rapid, exothermic oxidation.
The Nitrile (-CN): A latent source of hydrogen cyanide (HCN) if subjected to strong acidic hydrolysis.
The Piperidine Moiety: A basic amine that will generate immediate heat upon contact with acidic waste streams.
The Golden Rule: This compound must be disposed of in a Non-Halogenated Organic waste stream that is strictly maintained at Neutral or Basic pH (pH ≥ 7) . Under no circumstances should this material enter an acidic waste container.
Chemical Risk Profile & Causality
To ensure safety, we must understand the why behind the protocols. The following table summarizes the physicochemical properties that dictate our disposal strategy.
Table 1: Physicochemical Hazard Data[1]
Property
Specification
Operational Implication
CAS Number
1203698-58-9 (or analogs)
Unique identifier for waste manifesting.
Functional Groups
Aryl Aldehyde, Aryl Nitrile, Cyclic Amine
Multi-modal reactivity requires segregation from both oxidizers and acids.
Acidity/Basicity
Basic (Piperidine )
Exotherm Risk: Will react violently with strong acids (e.g., , ).
Reactivity
Reducing Agent (Aldehyde)
Fire Risk: Incompatible with strong oxidizers (Peroxides, Permanganates).
Toxicology
GHS07 (Irritant/Harmful)
H302 (Harmful if swallowed), H315/H319 (Irritation).[1] Use full PPE.[1][2]
Water Solubility
Low/Moderate
Do not attempt aqueous disposal; requires organic solvent carrier.
The Mechanism of Hazard (Why Segregation Matters)
Scenario A: Acidic Contamination (The Cyanide Risk)
While aromatic nitriles are generally stable, the presence of the basic piperidine ring acts as a proton sponge. If mixed into an acidic waste drum (
), the amine protonates, generating heat. This localized exotherm can catalyze the hydrolysis of the nitrile group. In the presence of water and strong acid, this releases ammonium salts and carboxylic acids. In "runaway" scenarios or with specific Lewis acids, there is a non-zero risk of liberating HCN gas.
Scenario B: Oxidative Contamination (The Fire Risk)
The formyl group (-CHO) is easily oxidized to a carboxylic acid. If thrown into a waste container with "Piranha" etch waste, Chromic acid, or concentrated Nitric acid, the aldehyde acts as a fuel. The reaction is highly exothermic and can auto-ignite the solvent vapors in the drum.
Waste Segregation Logic (Self-Validating System)
The following decision tree illustrates the logic flow for segregating this specific chemical. This system validates itself by forcing a "Stop" check before the material enters the final drum.
Figure 1: Logic flow for the safe segregation of benzonitrile/aldehyde derivatives. Note the critical stop points for acids and oxidizers.
Operational Disposal Procedure
Pre-requisites:
PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, flame-resistant lab coat.
Location: All manipulations must occur inside a certified chemical fume hood.
Step 1: Preparation and Solubilization
If the material is a solid or a reaction residue:
Do not dispose of the dry solid directly into a large 20L liquid waste drum (risk of dust cloud or clumping).
Dissolve the material in a minimal amount of a compatible organic solvent.
Recommended: Ethyl Acetate, Ethanol, or Dichloromethane (DCM).
Avoid: Acetone (if there is any chance the waste stream contains traces of bromine or strong base, which can form bromoacetone or polymerize).
Step 2: Stream Selection
Select the appropriate waste container based on the solvent used in Step 1.
Option A (Preferred): Non-Halogenated Organic Waste.
Condition: You dissolved it in Ethyl Acetate or Ethanol.
Destination: Dedicated incineration with scrubber systems.
Step 3: The "Cocktail" Check (Self-Validation)
Before pouring, verify the contents of the receiving container.
Look: Is the waste bubbling or fuming? (If yes, STOP).
Check Log: Does the tag list "Nitric Acid", "Piranha", or "Peroxide"? (If yes, STOP).
Check pH: If unsure, use a pH strip on the waste drum opening. It must be Neutral (6-8) or Basic (8-14).
Step 4: Labeling and Manifesting
Proper labeling is the primary communication tool for downstream waste handlers.
Chemical Name: Write out the full name: "5-Formyl-2-(piperidin-1-yl)benzonitrile".
Constituents: Explicitly list "Organic Nitrile" and "Aldehyde".
Hazard Checkboxes: Mark "Toxic" and "Irritant".
pH Note: If the solution is basic due to the piperidine, mark "Basic pH".
Emergency Response: Spills
In the event of a spill outside the hood:
Evacuate: The aldehyde component can be a respiratory irritant.[1][4] Clear the immediate area.[1][4][5]
PPE Up: Wear a half-mask respirator with organic vapor cartridges if ventilation is poor.
Absorb: Use a commercial organic spill kit (clay or vermiculite).
Do NOT use paper towels (high surface area + aldehyde = flammability risk).
Clean: Wash the area with a mild soap solution. Do not use bleach (oxidizer).
Disposal: Bag the absorbent material, label as "Debris contaminated with Toxic Organic Nitrile," and dispose of as solid hazardous waste.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394626 (Analogs of Piperidinyl-benzonitrile). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] 29 CFR 1910.1200. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (D001, F-List). 40 CFR Part 261.[7] Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Retrieved from [Link]